Kaempferol-3-glucorhamnoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30O15 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22-,25-,26+,27+/m1/s1 |
InChI Key |
OHOBPOYHROOXEI-OVNVQJKQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Kaempferol-3-glucorhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-glucorhamnoside, a significant flavonoid glycoside, has garnered considerable attention within the scientific community for its potential therapeutic applications. As a derivative of the widely distributed flavonol, kaempferol, this compound exhibits a range of biological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources, plant distribution, and experimental protocols related to this compound. Furthermore, it elucidates the key signaling pathways influenced by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Natural Sources and Plant Distribution
This compound and its related glycosides are found in a variety of plant species across different families. The distribution of these compounds can vary significantly depending on the plant part, geographical location, and developmental stage. Notable plant sources that have been identified to contain this compound and other kaempferol glycosides include:
-
Thesium chinense Turcz: This plant, belonging to the Santalaceae family, has been identified as a source of this compound.[1] Studies have highlighted its traditional use and investigated its anti-inflammatory properties.
-
Punica granatum L. (Pomegranate): The peel and leaves of pomegranate are rich in various polyphenolic compounds, including flavonoids. While specific quantification for this compound is not extensively detailed, the presence of kaempferol and its derivatives is well-documented.[2][3]
-
Ginkgo biloba L.: The leaves of the Ginkgo biloba tree are a well-known source of flavonoid glycosides. While many studies focus on the quantification of kaempferol aglycone after hydrolysis, the presence of various kaempferol glycosides, including this compound, has been reported.[4][5]
-
Lindera neesiana (Wall. ex Nees) Kurz: The leaves and twigs of this plant from the Lauraceae family have been shown to contain a variety of kaempferol glycosides, and studies have successfully isolated and quantified these compounds.
-
Chenopodium fremontii S. Watson: This species has also been reported as a natural source of this compound.
Quantitative Data
The concentration of this compound and its related glycosides can vary significantly among different plant sources and even within different parts of the same plant. The following table summarizes the yield of various kaempferol glycosides isolated from the leaves and twigs of Lindera neesiana, as this was the most specific quantitative data available from the conducted research. It is important to note that direct quantitative comparisons between different studies are challenging due to variations in extraction and analytical methodologies.
| Plant Source | Plant Part | Compound | Yield from 2.3 kg of Dried Plant Material |
| Lindera neesiana | Leaves and Twigs | Kaempferol 3-O-β-glucopyranosyl(1→2)-[α-rhamnopyranosyl (1→6)]-β-glucopyranoside | 1627 mg |
| Kaempferol 3-O-β-glucopyranosyl(1→2)- α-rhamnopyranoside-7-O-α-rhamnopyranoside | 358 mg | ||
| Kaempferol 3-O-sophoroside | 121 mg | ||
| Kaempferol 3-O-α-rhamnopyranoside | 124 mg |
Data extracted from a study on the isolation of kaempferol glycosides from Lindera neesiana.
Experimental Protocols
Extraction of Kaempferol Glycosides
The extraction of kaempferol glycosides from plant materials is a critical first step for their isolation and analysis. Due to their polar nature, polar solvents are typically employed.
a) Maceration Protocol
This method is a simple and widely used technique for extracting flavonoids.
-
Materials:
-
Dried and powdered plant material
-
70% Ethanol
-
Shaker
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
-
Procedure:
-
Weigh 20 g of the dried, powdered plant material.
-
Add 200 mL of 70% ethanol to the plant material in a sealed container.
-
Place the container on a shaker and agitate at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
b) Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to enhance extraction efficiency and is a more rapid method.
-
Materials:
-
Dried and powdered plant material
-
70% Ethanol
-
Ultrasonic bath
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Freeze-dryer
-
-
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 100 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.
-
Lyophilize the concentrated extract to obtain a crude powder.
-
Isolation of Kaempferol Glycosides by Column Chromatography
Column chromatography is a fundamental technique for the purification of individual flavonoid glycosides from a crude extract.
-
Materials:
-
Crude plant extract
-
Silica gel (60-120 mesh size)
-
Glass column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, chloroform, water in various ratios)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).
-
Pack the glass column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, gradually increasing the polarity (e.g., starting with n-hexane and gradually adding ethyl acetate and then methanol).
-
Collect fractions of the eluate.
-
Monitor the fractions using TLC. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound of interest based on their TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for the quantitative analysis of flavonoids.
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 0.4% phosphoric acid in water is often used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Column Temperature: 35°C.
-
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Preparation of Sample Solution: Dissolve a known amount of the purified compound or crude extract in the mobile phase and filter through a 0.45 µm membrane filter.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the sample solution into the HPLC system and record the peak area of the analyte.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Biological Activity
This compound has been shown to exert its biological effects, particularly its anti-inflammatory properties, by modulating key cellular signaling pathways.
Inhibition of MAPK and NF-κB Signaling Pathways
Inflammatory responses are often mediated by the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This compound has been demonstrated to inhibit these pathways.
-
MAPK Pathway: This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, the phosphorylation of MAP kinases (e.g., p38, JNK, ERK) leads to the activation of downstream targets that promote the expression of pro-inflammatory cytokines.
-
NF-κB Pathway: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound has been shown to suppress the phosphorylation of both MAP kinases and NF-κB, thereby inhibiting the production of inflammatory mediators.
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Flavonoid Biosynthesis Pathway
This compound is synthesized in plants through the well-established flavonoid biosynthesis pathway. This pathway starts with the general phenylpropanoid pathway, leading to the formation of chalcones, which are the precursors for all flavonoids.
The key steps leading to the formation of kaempferol glycosides are:
-
Phenylalanine is converted to p-Coumaroyl-CoA .
-
Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone .
-
Chalcone isomerase (CHI) converts naringenin chalcone to naringenin .
-
Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol .
-
Flavonol synthase (FLS) oxidizes dihydrokaempferol to form the flavonol kaempferol .
-
Finally, glycosyltransferases catalyze the attachment of sugar moieties (glucose and rhamnose in this case) to the kaempferol backbone to form this compound.
Caption: Simplified flavonoid biosynthesis pathway leading to this compound.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties, making it a subject of significant interest for therapeutic development. This guide has provided a comprehensive overview of its natural sources, with a particular focus on species like Thesium chinense, Punica granatum, Ginkgo biloba, and Lindera neesiana. While specific quantitative data across a wide range of plants remains an area for further research, the detailed experimental protocols for extraction, isolation, and quantification provided herein offer a solid foundation for researchers. The elucidation of its inhibitory action on the MAPK and NF-κB signaling pathways, coupled with an understanding of its biosynthesis, provides a clear framework for future investigations into its pharmacological potential and for the development of novel anti-inflammatory agents. Further studies are warranted to explore the full therapeutic spectrum of this valuable flavonoid glycoside.
References
The Biological Activities of Kaempferol-3-glucorhamnoside: A Technical Guide for Researchers
Abstract
Kaempferol-3-glucorhamnoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of current research findings, quantitative data, experimental methodologies, and mechanistic insights into the therapeutic potential of this compound.
Introduction
Kaempferol, a prominent dietary flavonol found in numerous fruits and vegetables, and its glycosidic derivatives are renowned for their health-promoting benefits. This compound is one such glycoside that has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in the prevention and treatment of various diseases. This guide synthesizes the available scientific literature to provide a comprehensive technical resource on its multifaceted biological functions.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Mechanism of Action
Research has consistently shown that this compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] Administration of this compound has been shown to suppress the phosphorylation of NF-κB and MAP kinases both in vitro in cultured RAW 264.7 macrophages and in vivo in animal models.[2][3] The inhibitory action on the NF-κB pathway involves the prevention of IκB phosphorylation and the subsequent reduction of p65 nuclear translocation.
Quantitative Data
Studies have demonstrated a significant dose-dependent reduction in the production of pro-inflammatory mediators. Pre-treatment with this compound has been shown to effectively suppress the expression of major inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Prostaglandin E2 (PGE2).
Table 1: Anti-inflammatory Activity of Kaempferol Glycosides
| Compound | Model System | Measured Parameter | Result | Reference |
| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | NO production | Inhibition with increasing concentration | |
| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | TNF-α, IL-6 expression | Downregulation | |
| Kaempferol-3-o-β-D-glucuronate | LPS-stimulated RAW 264.7 cells & mice model | IL-1β, NO, PGE2, LTB4 | Significant inhibition |
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Biosynthesis of Kaempferol-3-glucorhamnoside in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-glucorhamnoside, a significant flavonoid glycoside, is widely distributed in the plant kingdom and is recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biosynthesis, focusing on the enzymatic pathway, key enzymes, and relevant experimental methodologies. The information presented herein is intended to support research and development efforts in phytochemistry, drug discovery, and metabolic engineering.
Core Biosynthesis Pathway
The biosynthesis of this compound originates from the general flavonoid pathway, starting with the amino acid phenylalanine. The core structure, the aglycone kaempferol, is synthesized through a series of enzymatic reactions. The final step in the formation of this compound is the glycosylation of the 3-hydroxyl group of kaempferol. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).
The glycosylation of kaempferol to form this compound is a stepwise process involving the sequential addition of a glucose and a rhamnose moiety. While the exact order can vary between plant species, a common pathway involves the initial glucosylation of kaempferol at the 3-OH position to form Kaempferol-3-O-glucoside (astragalin), followed by the rhamnosylation of the glucose moiety. This results in the formation of Kaempferol-3-O-rutinoside, a common form of this compound where the rhamnose is attached to the glucose.
Two key types of enzymes are involved in this final glycosylation sequence:
-
Flavonol 3-O-glucosyltransferase (F3GT): This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol.
-
Flavonol 3-O-glucoside rhamnosyltransferase: This enzyme subsequently transfers a rhamnose molecule from UDP-rhamnose to the glucose moiety of Kaempferol-3-O-glucoside.
A study on the biosynthesis of myricetin-3-O-glucosyl rhamnoside has identified two distinct UGTs, UGT77B2 and UGT709G2, which are responsible for the consecutive rhamnosylation and glucosylation of myricetin, respectively[1]. This provides a strong model for the stepwise biosynthesis of this compound.
The sugar donors for these reactions, UDP-glucose and UDP-rhamnose, are synthesized through their own respective pathways within the plant cell.
Biosynthesis of Sugar Donors
-
UDP-glucose Biosynthesis: UDP-glucose is a central molecule in plant metabolism and is primarily synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase).
-
UDP-rhamnose Biosynthesis: UDP-rhamnose is synthesized from UDP-glucose through a series of enzymatic reactions catalyzed by UDP-rhamnose synthase.
Key Enzymes and Quantitative Data
The specific UDP-glycosyltransferases (UGTs) responsible for the biosynthesis of this compound are still being elucidated in many plant species. However, based on studies of similar flavonoid glycosides, we can infer the kinetic properties of the involved enzymes. The following table summarizes representative kinetic data for related flavonoid glycosyltransferases.
| Enzyme Type | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source Organism | Reference |
| Flavonol 3-O-glucosyltransferase | Kaempferol | 15 | 0.09 | 0.006 | Vitis vinifera | [2] |
| Flavonol 3-O-glucosyltransferase | Quercetin | 8 | 0.1 | 0.0125 | Vitis vinifera | [2] |
| Flavonol 3-O-rhamnosyltransferase | Kaempferol-3-O-glucoside | N/A | N/A | N/A | N/A | |
| Flavonol 3-O-rhamnosyltransferase | Quercetin-3-O-glucoside | N/A | N/A | N/A | N/A |
Note: Data for the specific rhamnosyltransferase acting on Kaempferol-3-O-glucoside is not yet available and represents a key area for future research.
Experimental Protocols
Heterologous Expression and Purification of UGTs
This protocol describes the general workflow for producing and purifying plant UGTs in a heterologous host system, such as E. coli, for subsequent characterization.
Caption: Workflow for heterologous expression and purification of UGTs.
Methodology:
-
Gene Cloning: The open reading frame of the candidate UGT gene is amplified from cDNA and cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured to an optimal density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography.
UGT Enzyme Assay
This protocol outlines a typical in vitro assay to determine the activity of a purified UGT.
Caption: General workflow for an in vitro UGT enzyme assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the acceptor substrate (kaempferol or kaempferol-3-O-glucoside), the sugar donor (UDP-glucose or UDP-rhamnose), and the purified UGT enzyme.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding an organic solvent like methanol.
-
Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated products.
HPLC Analysis of Kaempferol Glycosides
This protocol provides a general method for the separation and detection of kaempferol and its glycosides.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
Gradient Elution:
A typical gradient might be:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 35 | 90 | 10 |
Detection:
-
Wavelength: 350 nm
Sample Preparation:
Plant extracts are typically prepared by methanolic extraction, followed by filtration before injection into the HPLC system. Reaction mixtures from enzyme assays can often be directly injected after termination and centrifugation.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is embedded within the broader context of flavonoid biosynthesis, which is tightly regulated by various developmental and environmental cues. The expression of the structural genes, including the UGTs, is controlled by a complex network of transcription factors.
Caption: Overview of the this compound biosynthesis pathway.
Conclusion
The biosynthesis of this compound is a multi-step process involving the core flavonoid pathway and subsequent glycosylation steps catalyzed by specific UDP-glycosyltransferases. This guide provides a foundational understanding of this pathway, including the key enzymes, quantitative data, and detailed experimental protocols. Further research is needed to fully characterize the specific UGTs involved in different plant species and to elucidate the regulatory networks that control the production of this important flavonoid glycoside. The methodologies and information presented here offer a robust starting point for researchers and professionals aiming to explore and manipulate this pathway for various applications.
References
An In-depth Technical Guide to Kaempferol-3-glucorhamnoside: Synonyms, Alternative Names, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Kaempferol-3-glucorhamnoside, a flavonoid with significant anti-inflammatory properties. This document details its various synonyms and alternative names, summarizes its biological activity with a focus on the MAPK and NF-κB signaling pathways, and provides detailed experimental protocols for its study.
Synonyms and Alternative Names
This compound is known by several names in scientific literature and chemical databases. A structured summary of these is provided below for easy reference.
| Identifier Type | Identifier | Source |
| IUPAC Name | 3-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyl-oxan-2-yl)oxy]oxan-2-yl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | PubChem[1] |
| CAS Number | 40437-72-7 | PubChem[1] |
| Molecular Formula | C27H30O15 | PubChem[1] |
| Molecular Weight | 594.5 g/mol | PubChem[1] |
| Synonym | Kaempferol 3-O-glucosyl-(1->2)-rhamnoside | PubChem[2] |
| Synonym | Kaempferol 3-O-beta-D-glucopyranosyl-(1->3)-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside | PubChem |
| Synonym | Kaempferol 3-glucoside-7-rhamnoside | PubChem |
| Synonym | kaempferol 3-O-rhamnoside-7-O-glucoside | PubChem |
Biological Activity: Inhibition of Inflammatory Pathways
This compound, a flavonoid derived from the plant Thesium chinense Turcz, has been shown to possess potent anti-inflammatory effects. Research indicates that this compound exerts its activity by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, both in vitro and in vivo.
The anti-inflammatory properties of this compound have been demonstrated in the context of infections by Klebsiella pneumoniae, a bacterium known to cause severe pneumonia and sepsis. Administration of this compound prior to bacterial challenge has been shown to effectively suppress the expression of major inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), and to ameliorate lung edema. The inhibitory effect on inflammation is achieved through the suppression of NF-κB and MAP kinase phosphorylation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.
References
The Anti-Inflammatory Action of Kaempferol-3-Glucorhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol-3-glucorhamnoside, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide delineates the core mechanisms underlying its anti-inflammatory action, with a focus on the modulation of key signaling pathways. Through a comprehensive review of in vitro and in vivo studies, this document provides an in-depth analysis of its molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Natural products have long been a source of novel anti-inflammatory agents. This compound, derived from plants such as Thesium chinense Turcz, has emerged as a potent inhibitor of inflammatory responses.[1][2][3] Its mechanism of action primarily involves the suppression of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] This guide synthesizes the current understanding of how this compound exerts its anti-inflammatory effects.
Core Anti-Inflammatory Mechanisms
The anti-inflammatory activity of this compound is attributed to its ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. This compound has been shown to effectively suppress this pathway. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and consequently sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. This compound has been observed to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS). By attenuating MAPK activation, the compound effectively downregulates the expression of downstream inflammatory mediators.
Attenuation of Pro-inflammatory Mediators
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of a wide array of pro-inflammatory molecules. In various experimental models, this compound and its related glycosides have been shown to decrease the expression and/or secretion of:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
-
Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
-
Other Inflammatory Molecules: Prostaglandin E2 (PGE2) and Nitric Oxide (NO).
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds on key inflammatory markers.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Kaempferol Glycosides
| Compound | Cell Line | Stimulant | Mediator Inhibited | Concentration | % Inhibition / IC50 | Reference |
| Kaempferol-3-O-β-d-glucuronate | RAW 264.7 | LPS | NO | 50 µM | Significant reduction | |
| Kaempferol-3-O-β-d-glucuronate | RAW 264.7 | LPS | PGE2 | 50 µM | Significant reduction | |
| Kaempferol-3-O-β-d-glucuronate | BV2 microglia | LPS | IL-6 | 50 µM | Mild, dose-dependent | |
| Kaempferol-3-O-β-d-glucuronate | BV2 microglia | LPS | TNF-α | 50 µM | Mild, dose-dependent | |
| Kaempferol 7-O-β-D-glucoside | RAW 264.7 | LPS | NO, PGE2, TNF-α, IL-1β, IL-6 | Not specified | Suppressive effect |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | Treatment | Outcome | Finding | Reference |
| Balb/c Mice | Klebsiella pneumoniae | Kaempferol-3-O-glucorhamnoside | Lung Edema | Ameliorated | |
| Balb/c Mice | Klebsiella pneumoniae | Kaempferol-3-O-glucorhamnoside | Cytokine Expression (TNF-α, IL-6, IL-1β) | Suppressed | |
| Balb/c Mice | Klebsiella pneumoniae | Kaempferol-3-O-glucorhamnoside | PGE2 Expression | Suppressed |
Experimental Protocols
This section outlines the general methodologies employed in the studies investigating the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assays
-
Cell Culture: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV2 are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
LPS-Induced Inflammation: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a further period (e.g., 18-24 hours) to induce an inflammatory response.
-
Nitric Oxide (NO) Assay: The production of NO is measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.
-
Nuclear Translocation Assay: Nuclear and cytoplasmic fractions of cell lysates are separated. The levels of NF-κB p65 in each fraction are determined by Western blotting to assess nuclear translocation.
In Vivo Anti-Inflammatory Models
-
Animal Models: Balb/c or C57BL/6 mice are frequently used.
-
Induction of Inflammation: Inflammation can be induced by intraperitoneal injection of LPS or through bacterial infection, such as with Klebsiella pneumoniae.
-
Treatment: this compound is typically administered via oral gavage or intraperitoneal injection prior to the inflammatory challenge.
-
Assessment of Inflammation:
-
Histopathological Analysis: Tissues (e.g., lung, liver) are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Cytokine Levels: Blood is collected, and serum levels of pro-inflammatory cytokines are measured by ELISA.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in tissue homogenates.
-
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of the MAPK Signaling Pathway by this compound.
Extended Mechanistic Insights
While the inhibition of NF-κB and MAPK pathways forms the core of its anti-inflammatory action, emerging evidence suggests that Kaempferol and its glycosides may also modulate other inflammatory pathways.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of IL-1β and IL-18. While direct studies on this compound are limited, its aglycone, kaempferol, has been shown to inhibit NLRP3 inflammasome activation, suggesting a potential additional mechanism of action for its glycosides.
JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade in immunity and inflammation. Some kaempferol glycosides, such as Kaempferol 7-O-β-D-glucoside, have been found to abrogate the phosphorylation of STAT1 and STAT3 by inhibiting JAK1 and JAK2. This indicates that the broader family of kaempferol glycosides may exert anti-inflammatory effects through this pathway as well.
Conclusion
This compound exhibits robust anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key pro-inflammatory cytokines and mediators. The available data from both in vitro and in vivo studies strongly support its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to elucidate the precise quantitative inhibitory concentrations (IC50) for its various molecular targets and to explore its effects on other inflammatory cascades such as the NLRP3 inflammasome and the JAK-STAT pathway in more detail. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation and potential clinical application of this compound.
References
Free Radical Scavenging Activity of Kaempferol-3-glucorhamnoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-glucorhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, particularly its antioxidant effects. As a derivative of the flavonol kaempferol, it belongs to a class of polyphenolic compounds renowned for their ability to combat oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This technical guide provides a comprehensive overview of the free radical scavenging activity of this compound, detailing its efficacy in various antioxidant assays and exploring the underlying molecular mechanisms.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the antioxidant potency of a compound, with lower values indicating greater activity. The following table summarizes the reported IC50 values for this compound and related kaempferol glycosides in several common antioxidant assays.
| Antioxidant Assay | Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Kaempferol-3-O-glucorhamnoside | Exhibits significant activity | [1] |
| DPPH Radical Scavenging | Kaempferol-3-O-alpha-L-rhamnoside | 14.6 | [2] |
| DPPH Radical Scavenging | Kaempferol-3-O-glucoside | 13.41 ± 0.64 | [3] |
| DPPH Radical Scavenging | Kaempferol-3-O-rutinoside | 83.57 ± 1.28 | [4] |
| ABTS Radical Scavenging | Kaempferol derivatives | Showed higher quenching capacity than DPPH | [5] |
Note: Direct comparative IC50 values for this compound across multiple standardized assays are not extensively available in the current literature, highlighting an area for future research. The data presented for related glycosides provides valuable insight into the potential antioxidant capacity of this compound class.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key antioxidant assays used to evaluate the free radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume (e.g., 100 µL) of each sample dilution.
-
Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well/tube.
-
A control well/tube should contain the solvent and the DPPH solution.
-
A blank well/tube should contain the solvent and methanol (without DPPH).
-
-
Incubation: Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of each sample dilution.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.
-
A control well should contain the solvent and the ABTS•+ working solution.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. This FRAP reagent should be prepared fresh.
-
-
Sample Preparation: Prepare dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample (e.g., 10 µL) to a 96-well plate.
-
Add a larger volume of the FRAP reagent (e.g., 190 µL).
-
A standard curve is typically prepared using a known antioxidant like Trolox or FeSO₄.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and is often expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Molecular Mechanisms of Action: Signaling Pathways
The antioxidant activity of flavonoids like this compound is not solely due to direct radical scavenging. They also exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties. Studies on kaempferol and its glycosides suggest their ability to activate this protective pathway.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Oxidative stress can activate these pathways, leading to the production of pro-inflammatory cytokines and enzymes. Flavonoids, including kaempferol derivatives, have been shown to inhibit the activation of MAPKs (such as p38, JNK, and ERK) and the subsequent activation and nuclear translocation of NF-κB. By suppressing these pathways, this compound can reduce the expression of inflammatory mediators, thereby contributing to its overall protective effects against oxidative stress-related damage.
Conclusion and Future Directions
This compound demonstrates significant promise as a natural antioxidant agent. Its ability to directly scavenge free radicals, as evidenced by in vitro assays, and to modulate key cellular signaling pathways like Nrf2/HO-1 and MAPK/NF-κB, underscores its multifaceted protective potential. However, to fully realize its therapeutic applications, further research is warranted. A more comprehensive and standardized evaluation of its antioxidant capacity across a wider range of assays is needed to establish a complete activity profile. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular interactions of this compound with the components of the Nrf2 and NF-κB signaling cascades. Such investigations will be instrumental in advancing the development of this compound for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Kaempferol-3-O-glucorhamnoside | NF-κB | p38 MAPK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolism of Kaempferol Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol, a ubiquitous dietary flavonoid, and its glycosidic derivatives have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties. However, their efficacy in vivo is intrinsically linked to their metabolic fate. This technical guide provides an in-depth overview of the in vivo metabolism of kaempferol glycosides, focusing on their absorption, distribution, biotransformation, and excretion. We summarize key quantitative pharmacokinetic data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the complex metabolic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of kaempferol's journey through the body and informing the design of future studies.
Introduction
Kaempferol is predominantly found in nature as various glycosides, where one or more hydroxyl groups are conjugated to sugar moieties. These glycosidic forms significantly influence the bioavailability and subsequent metabolic pathways of the parent aglycone. Upon oral ingestion, kaempferol glycosides undergo extensive metabolism, primarily orchestrated by intestinal enzymes, gut microbiota, and hepatic enzymes. This biotransformation is a critical determinant of the circulating forms of kaempferol and their ultimate biological activity. Understanding these processes is paramount for the rational development of kaempferol-based therapeutics.
Pharmacokinetics of Kaempferol and its Glycosides
The oral bioavailability of kaempferol is generally low, largely due to extensive first-pass metabolism in the gut and liver.[1][2] The pharmacokinetic profile is characterized by rapid metabolism into glucuronide and sulfate conjugates.[1]
Data from Preclinical Studies (Rats)
Pharmacokinetic studies in rats have been instrumental in elucidating the metabolic fate of kaempferol. Following oral administration, kaempferol is quickly absorbed and metabolized, with plasma concentrations of the parent compound being significantly lower than its conjugated metabolites.[3]
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (hr*µg/mL) | Bioavailability (F%) | Reference |
| Kaempferol | Intravenous | 10 | - | - | 7.0 ± 0.5 (portal plasma) | - | [4] |
| Kaempferol | Intravenous | 25 | - | - | - | - | |
| Kaempferol | Oral | 100 | - | ~1-2 | 0.76 ± 0.1 (systemic plasma) | ~2 | |
| Kaempferol | Oral | 250 | - | ~1-2 | - | ~2 | |
| Kaempferol Glucuronides | Oral | 100 | - | - | 2.81 ± 0.69 (systemic plasma) | - |
Table 1: Pharmacokinetic Parameters of Kaempferol in Rats
Data from Human Studies
Studies in humans have confirmed the extensive metabolism of kaempferol. After consumption of kaempferol-rich foods, the predominant forms detected in plasma and urine are glucuronide conjugates.
| Study Population | Source of Kaempferol | Dose (mg) | Mean Cmax (µM) | Mean Tmax (h) | Urinary Excretion (% of dose in 24h) | Major Metabolite Detected | Reference |
| 4 males, 4 females | Endive | 9 | 0.1 | 5.8 | 1.9 | Kaempferol-3-glucuronide |
Table 2: Pharmacokinetic Parameters of Kaempferol in Humans
Metabolic Pathways
The metabolism of kaempferol glycosides is a multi-step process involving deglycosylation, conjugation (glucuronidation and sulfation), and microbial degradation.
Phase I and Phase II Metabolism
Upon absorption, kaempferol undergoes extensive phase II metabolism in the small intestine and liver. The primary conjugation reactions are glucuronidation and sulfation. Kaempferol-3-glucuronide (K-3-G) and kaempferol-7-glucuronide (K-7-G) are major metabolites found in plasma. While oxidative metabolism by cytochrome P450 enzymes (Phase I) can occur, conjugation is the predominant pathway. Efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) also play a significant role in the disposition of kaempferol and its conjugates.
Metabolic pathway of kaempferol glycosides in vivo.
Role of Gut Microbiota
The gut microbiota plays a crucial role in the initial biotransformation of kaempferol glycosides. Bacterial enzymes, such as β-glucosidases, hydrolyze the glycosidic bonds, releasing the aglycone, kaempferol, which can then be absorbed or further metabolized by the microbiota. This deglycosylation is a prerequisite for absorption. The gut microbiota can further degrade the kaempferol aglycone into smaller phenolic acids, such as 3-(4-hydroxyphenyl)propionic acid and 4-hydroxyphenylacetic acid (4-HPAA).
Microbial metabolism of kaempferol glycosides in the colon.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of kaempferol in a rat model.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Administration:
-
Intravenous (IV): Kaempferol is dissolved in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline) and administered as a bolus injection into the tail vein.
-
Oral (PO): Kaempferol is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular or caudal vein at predetermined time points (e.g., 0, 3, 7, 15, 30, 60, 90, 120, 180, 240, 360, 540, and 720 minutes) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 8,000 rpm for 5 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of kaempferol and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, and bioavailability.
Workflow for an in vivo pharmacokinetic study.
In Vitro Fecal Fermentation
This protocol is used to study the metabolism of kaempferol glycosides by human gut microbiota.
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
Fecal Slurry Preparation: A 10% (w/v) fecal slurry is prepared by homogenizing the fecal samples in an anaerobic medium.
-
Incubation: The kaempferol glycoside of interest is added to the fecal slurry and incubated under anaerobic conditions at 37°C.
-
Sample Collection: Aliquots of the fermentation broth are collected at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: The samples are analyzed by HPLC or LC-MS/MS to identify and quantify the parent compound and its metabolites.
Conclusion
The in vivo metabolism of kaempferol glycosides is a complex process involving extensive biotransformation by host enzymes and the gut microbiota. The resulting metabolites, primarily glucuronide and sulfate conjugates, are the predominant forms circulating in the body. A thorough understanding of these metabolic pathways and the factors that influence them is crucial for the development of kaempferol-based therapeutic agents with improved bioavailability and efficacy. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Degradation and Stability of Kaempferol-3-glucorhamnoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-glucorhamnoside is a naturally occurring flavonoid glycoside found in a variety of plants.[1] Flavonoids and their glycosides are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] The stability of these compounds is a critical factor that influences their efficacy, shelf-life, and formulation development. Understanding the degradation pathways and the factors that affect the stability of this compound is paramount for its successful application in therapeutic products.
This technical guide provides a comprehensive overview of the current understanding of the degradation products and stability of this compound. It is important to note that while extensive research exists for the aglycone kaempferol and other related flavonoid glycosides, specific quantitative stability and degradation data for this compound are limited. Therefore, this guide synthesizes available information on closely related compounds and general principles of flavonoid stability to provide a robust framework for researchers.
Stability Profile of Kaempferol Glycosides
The stability of flavonoid glycosides like this compound is influenced by several environmental factors, including pH, temperature, and light. Glycosylation, particularly at the C3 position, is known to generally enhance the stability of the flavonoid aglycone.[5]
Table 1: Summary of Factors Affecting the Stability of Kaempferol and its Glycosides
| Parameter | Condition | Effect on Stability | Potential Degradation Products | Reference |
| pH | Acidic (e.g., HCl) | Hydrolysis of the glycosidic bond | Kaempferol, glucose, rhamnose | |
| Neutral | Generally stable, but degradation can occur with prolonged heating | Kaempferol, glucose, rhamnose | ||
| Basic (e.g., NaOH) | Hydrolysis of the glycosidic bond and potential degradation of the aglycone | Kaempferol, glucose, rhamnose, and further oxidation products of kaempferol | ||
| Temperature | Elevated temperatures | Accelerates degradation, including hydrolysis and oxidation | Kaempferol, glucose, rhamnose, and various oxidation products | |
| Light (UV/Visible) | Exposure to light | Can induce photodegradation. Glycosylation at C3 offers some protection. | Oxidized kaempferol derivatives | |
| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Oxidation of the flavonoid ring structure | Various oxidized derivatives of kaempferol, including benzofuranone derivatives |
Potential Degradation Products
The primary degradation pathway for this compound is the hydrolysis of its glycosidic linkages, yielding the aglycone kaempferol, and the sugars glucose and rhamnose. The liberated kaempferol aglycone can then undergo further degradation, particularly oxidation.
Table 2: Potential Degradation Products of this compound
| Degradation Product | Formation Pathway | Analytical Identification |
| Kaempferol | Hydrolysis of the 3-O-glycosidic bond | HPLC, LC-MS |
| Glucose | Hydrolysis of the glycosidic bond | GC-MS (after derivatization), specific enzymatic assays |
| Rhamnose | Hydrolysis of the glycosidic bond | GC-MS (after derivatization), specific enzymatic assays |
| 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Kae-BZF) | Oxidation of kaempferol | LC-MS/MS |
| Other Oxidized Derivatives | Further oxidation of the kaempferol backbone | LC-MS, NMR |
Recent studies on the oxidation of kaempferol have identified 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Kae-BZF) as a significant degradation product. Interestingly, this and other oxidative metabolites may exhibit amplified biological activity compared to the parent compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are generalized for flavonoid glycosides and can be adapted for this compound.
General Procedure
A stock solution of this compound of known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a methanol/water mixture. This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Acidic Hydrolysis
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 70°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
Basic Hydrolysis
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.
Oxidative Degradation
-
Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%).
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Analyze the samples at appropriate time intervals.
Photostability
-
Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV and visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points.
Thermal Degradation
-
Place the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Withdraw samples at different time intervals for analysis.
Analytical Methodologies
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the analysis of this compound and its degradation products.
Table 3: Typical HPLC Parameters for Kaempferol Glycoside Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile or Methanol |
| Gradient | A linear gradient from a low to high percentage of organic solvent (e.g., 10-50% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV detector at 265 nm and 350 nm |
| Reference |
Visualizations
Experimental Workflow
References
- 1. Kaempferol-3-O-glucorhamnoside | C27H30O15 | CID 13915496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kaempferol-3-O-glucorhamnoside | NF-κB | p38 MAPK | TargetMol [targetmol.com]
- 3. ijsit.com [ijsit.com]
- 4. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Enzymatic synthesis of kaempferol glycosides
An In-depth Technical Guide to the Enzymatic Synthesis of Kaempferol Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonol found in a variety of plants, is recognized for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, its therapeutic application is often limited by poor water solubility and low bioavailability. Glycosylation, the attachment of sugar moieties to the kaempferol backbone, is a critical modification that can enhance its solubility, stability, and biological activity.[3][4] While chemical glycosylation methods exist, they often suffer from harsh reaction conditions and a lack of regioselectivity.
Enzymatic synthesis offers a powerful alternative, providing high stereo- and regioselectivity under mild, environmentally friendly conditions.[5] This technical guide provides an in-depth overview of the core enzymatic strategies for synthesizing kaempferol glycosides, detailed experimental protocols, and a summary of the biological pathways modulated by these compounds, designed for professionals in research and drug development.
Core Enzymatic Synthesis Strategies
The enzymatic synthesis of kaempferol glycosides is primarily achieved through two main approaches: the use of glycosyltransferases for direct glycosylation and the application of glycoside hydrolases for deglycosylation of natural precursors or, in some cases, reverse hydrolysis.
UDP-Glycosyltransferases (UGTs)
UDP-glycosyltransferases are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated UDP-sugar donor to an acceptor molecule, such as kaempferol. This method is highly specific, allowing for precise control over the position of glycosylation. The reaction typically proceeds with the transfer of glucose or galactose to the 3-hydroxyl group of the flavonol.
Mechanism: Kaempferol + UDP-Sugar --(UGT)--> Kaempferol Glycoside + UDP
The kinetic properties of UGTs from Camellia sinensis (tea plant) highlight their efficiency in kaempferol glycosylation.
| Enzyme | Substrate | Sugar Donor | Km (μM) | Vmax (nKat·mg-1) | Reference |
| CsUGT78A14 | Kaempferol | UDP-Glc | 30.9 | 0.074 | |
| CsUGT78A15 | Kaempferol | UDP-Glc | 54.6 | 0.265 |
Cyclodextrin Glucanotransferases (CGTases)
Cyclodextrin glucanotransferases are primarily used for transglycosylation reactions. These enzymes can transfer sugar residues from a donor substrate, such as maltose or cyclodextrin, to kaempferol or its existing glycosides. This method is particularly valuable for improving the physicochemical properties of kaempferol glycosides, most notably their water solubility. A significant advantage is the ability to attach multiple sugar units, forming oligosaccharide chains.
A study involving the enzymatic modification of astragalin (kaempferol-3-O-β-D-glucopyranoside) demonstrated the power of this technique.
| Parameter | Value | Reference |
| Enzyme | Cyclodextrin Glucanotransferase (CGTase) | |
| Acceptor | Astragalin (Kaempferol-3-O-glucoside) | |
| Donor | Maltose | |
| Product | Kaempferol-3-O-β-D-glucopyranosyl-(1→4)-O-α-D-glucopyranoside | |
| Solubility Increase | 65-fold compared to astragalin | |
| Conversion Yield | 84.6% (in a similar system with baicalin) |
Glycoside Hydrolases (Deglycosylation/Hydrolysis)
While seemingly counterintuitive for synthesis, glycoside hydrolases are instrumental in producing the kaempferol aglycone from abundant natural glycosides. Many plants store kaempferol in complex glycosylated forms. Enzymes like β-glucosidase and α-L-rhamnosidase can selectively cleave specific sugar moieties, providing a high-purity source of kaempferol for subsequent modification or direct use.
The enzymatic hydrolysis of various kaempferol glycosides has been optimized to achieve high conversion rates.
| Substrate | Enzyme(s) | Optimal pH | Optimal Temp. (°C) | Time (min) | Result | Reference |
| Kaempferol-3-O-rutinoside | α-L-rhamnosidase | 6.0 | 65 | 60 | Complete hydrolysis to kaempferol | |
| Kaempferol-7-O-glucoside | β-glucosidase | 5.0 | 55 | 120 | Complete hydrolysis to kaempferol | |
| Natural Glycosides from Green Tea Seed | β-galactosidase + Hesperidinase | - | - | - | >95% pure kaempferol |
Experimental Protocols
Protocol 1: UGT-Catalyzed Glycosylation of Kaempferol
This protocol is based on the characterization of UGTs from Camellia sinensis.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM TRIS-HCl, pH 7.5).
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
100 µL of reaction buffer.
-
Kaempferol (acceptor substrate) to a final concentration of 50-200 µM (dissolved in DMSO, ensure final DMSO concentration is <1%).
-
Purified UGT enzyme (e.g., CsUGT78A14 or CsUGT78A15) to a final concentration of 1-5 µg.
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding UDP-glucose (sugar donor) to a final concentration of 1-5 mM.
-
Incubate the reaction at 30°C for 10-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of methanol or 800 µL of methanol for a 200 µL reaction.
-
-
Product Analysis:
-
Centrifuge the mixture at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector to identify and quantify the kaempferol glycoside product.
-
Protocol 2: CGTase-Catalyzed Transglycosylation of Astragalin
This protocol is adapted from the synthesis of a novel kaempferol glycoside.
-
Reaction Mixture Preparation:
-
Prepare a buffer solution (e.g., 50 mM sodium acetate buffer, pH 6.0).
-
In a reaction vessel, dissolve astragalin (acceptor) and maltose (donor) in the buffer. Typical concentrations are 10-50 mM for astragalin and a 5-10 fold molar excess for maltose.
-
Add CGTase enzyme to a final concentration of 0.1-1% (v/v).
-
-
Reaction Incubation:
-
Incubate the mixture in a temperature-controlled water bath or shaker, typically at 40-60°C.
-
Allow the reaction to proceed for 12-48 hours. Monitor the progress periodically by taking small aliquots for TLC or HPLC analysis.
-
-
Reaction Termination:
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
-
Purification and Analysis:
-
Filter the reaction mixture to remove any precipitates.
-
The product can be purified from the reaction mixture using preparative HPLC with a C18 column.
-
Analyze the purified product using NMR and MS to confirm its structure.
-
Protocol 3: Enzymatic Hydrolysis of Kaempferol-3-O-rutinoside
This protocol is based on the method for producing kaempferol from its rutinoside glycoside.
-
Reaction Mixture Preparation:
-
Prepare a disodium hydrogen phosphate-citrate buffer (100 mM, pH 6.0).
-
In a 200 µL reaction volume, combine:
-
Buffer solution.
-
Kaempferol-3-O-rutinoside (substrate) to a final concentration of 2 mM.
-
Distilled water to volume.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding α-L-rhamnosidase to a final concentration of 0.05 U/mL.
-
Incubate the mixture in a heated water bath at 65°C for 60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 800 µL of methanol.
-
Analyze the mixture by HPLC to confirm the complete conversion of the glycoside to the kaempferol aglycone.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for enzymatic glycosylation of kaempferol.
Biological Signaling Pathways
Kaempferol glycosides have demonstrated significant potential in modulating inflammatory and oxidative stress pathways, making them attractive for drug development.
Anti-Neuroinflammatory Signaling
Kaempferol glycosides can exert anti-neuroinflammatory effects by inhibiting the activation of key transcription factors like NF-κB and STAT3, which are implicated in ischemic brain injury.
Caption: Kaempferol glycosides inhibit NF-κB and STAT3 activation.
Antioxidant Signaling Pathway
Kaempferol and its glycosides can protect cells from oxidative stress by upregulating the Nrf2/HO-1 signaling pathway, which controls the expression of antioxidant enzymes.
Caption: Kaempferol glycosides activate the Nrf2/HO-1 pathway.
Conclusion
The enzymatic synthesis of kaempferol glycosides represents a highly efficient, specific, and scalable approach for producing novel bioactive compounds. By leveraging enzymes such as UGTs and CGTases, researchers can overcome the inherent limitations of the parent kaempferol molecule, significantly enhancing its therapeutic potential. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for scientists and drug developers aiming to explore the vast chemical and biological landscape of kaempferol derivatives. Further investigation into novel enzyme discovery and reaction optimization will continue to drive innovation in this promising field.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol-3-glucorhamnoside: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Bioactivity, and Experimental Protocols for a Promising Natural Flavonoid
Introduction
Kaempferol-3-glucorhamnoside is a flavonoid glycoside found in a variety of plant sources.[1] As a derivative of the widely studied flavonol kaempferol, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of inflammation and oxidative stress. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, known biological activities, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in drug development who are exploring the potential of this and other related natural products.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The compound's molecular structure consists of a kaempferol aglycone linked to glucose and rhamnose sugar moieties.
| Property | Value | Source |
| CAS Number | 40437-72-7 | [1][2] |
| Molecular Formula | C27H30O15 | [2] |
| Molecular Weight | 594.52 g/mol | |
| Appearance | Solid | |
| Melting Point | 182-185 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents. |
Biological Activity and Mechanism of Action
This compound has demonstrated notable anti-inflammatory and antioxidant activities. The primary mechanism of action for its anti-inflammatory effects involves the modulation of key signaling pathways that regulate the cellular response to inflammatory stimuli.
Anti-Inflammatory Activity
Research has shown that this compound can inhibit inflammatory responses both in vitro and in vivo. This activity is primarily attributed to its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators. By inhibiting these signaling cascades, this compound effectively reduces the expression and release of inflammatory cytokines.
Antioxidant Activity
In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity by scavenging stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. This free radical scavenging ability helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases.
Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the downregulation of the MAPK and NF-κB signaling pathways. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The following are representative protocols for evaluating the bioactivity of this compound. These are generalized methods and should be optimized for specific experimental conditions.
In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture medium and incubate for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
Methodology:
-
Cell Lysis: Following treatment with this compound and/or LPS as described above, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, and IκBα overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
DPPH Free Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of this compound.
Methodology:
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of this compound to the wells. Add the DPPH solution to each well and mix.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the compound.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action, involving the inhibition of the MAPK and NF-κB signaling pathways, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The experimental protocols provided in this guide offer a framework for researchers to explore the biological activities of this and other related flavonoids.
References
Methodological & Application
Application Notes & Protocols: Extraction and Isolation of Kaempferol-3-glucorhamnoside from Plant Material
Introduction
Kaempferol-3-O-glucorhamnoside, also known as Kaempferol 3-O-neohesperidoside, is a flavonoid glycoside found in a variety of plants.[1] This natural compound has garnered significant interest from researchers and drug development professionals due to its potent biological activities, including anti-inflammatory properties.[2][3] It has been identified in plants such as Thesium chinense Turcz, Punica granatum, and Chenopodium fremontii.[2][4] The effective extraction and isolation of Kaempferol-3-glucorhamnoside are crucial for its further study and potential therapeutic applications. These application notes provide detailed protocols for its extraction from plant biomass and subsequent purification using chromatographic techniques.
Section 1: Plant Material Preparation
Proper preparation of the plant material is the foundational step for efficient extraction. The choice between fresh and dried material depends on handling and storage capabilities, though dried material is often preferred for its stability and ease of use.
Protocol 1: General Plant Material Preparation
-
Collection: Collect the desired plant parts (e.g., leaves, twigs, flowers).
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for solvent penetration, enhancing extraction efficiency.
-
Storage: Store the powdered material in airtight containers in a cool, dark, and dry place to prevent degradation before extraction. For long-term storage, freezing (e.g., -20°C) is recommended.
Section 2: Extraction Protocols
The selection of the extraction solvent and method is critical. Polar solvents such as methanol, ethanol, and their aqueous solutions are commonly used to extract flavonoid glycosides like this compound.
Protocol 2: Maceration with Aqueous Ethanol
This protocol is adapted from a successful extraction of kaempferol glycosides from Lindera neesiana.
-
Setup: Place 1 kg of dried, powdered plant material into a large vessel.
-
Solvent Addition: Add 15 L of 60% aqueous ethanol to the vessel.
-
Maceration: Seal the vessel and let the mixture stand for 48 hours at room temperature. Agitate the mixture periodically to ensure thorough extraction.
-
Filtration: Filter the mixture through a fine cloth or filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Re-extraction (Optional but Recommended): Repeat the extraction process on the plant residue with a fresh batch of solvent to maximize yield.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C. This removes the ethanol and some of the water, yielding a concentrated crude extract.
-
Lyophilization: For a dry powder, freeze-dry the concentrated aqueous extract to remove the remaining water.
Protocol 3: Methanol Extraction
This protocol is a general method for extracting flavonoids from flowers, adapted from the extraction of Cassia fistula.
-
Setup: Place 1 kg of dried flower powder into a large container.
-
Solvent Addition: Add 5 L of 95% methanol (a 1:5 w/v ratio).
-
Extraction: Macerate for 48 hours, ensuring the container is sealed.
-
Filtration: Filter the extract using Whatman Grade 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness using a rotary evaporator at 40°C to yield the crude methanolic extract. Store the resulting extract in a vacuum desiccator.
Advanced Extraction Methods
Supercritical fluid extraction (SFE) using CO2 with a co-solvent like ethanol or methanol is an advanced, green technology that can also be employed. SFE offers advantages such as using lower temperatures, which prevents compound degradation, and providing high purity extracts.
Extraction Workflow Diagram
Caption: General workflow for the solvent extraction of flavonoids from plant material.
Section 3: Isolation and Purification Protocols
Multi-step column chromatography is the most effective method for isolating specific glycosides from a complex crude extract. This typically involves using a series of stationary phases with different selectivities.
Protocol 4: Multi-Step Column Chromatography
This protocol is a representative example for purifying flavonoid glycosides from a hydroalcoholic extract, based on the methodology applied to Lindera neesiana.
-
Initial Fractionation (MCI Gel):
-
Suspend the crude extract (e.g., 387 g) in water and apply it to an MCI gel CHP20P column.
-
Elute the column with a stepwise gradient of methanol (MeOH) in water: starting with 100% water, followed by 40%, 60%, 80%, and finally 100% MeOH.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Second Stage Chromatography (Sephadex LH-20):
-
Take a flavonoid-rich fraction (e.g., Fraction 2, 27.0 g) from the previous step.
-
Apply it to a Sephadex LH-20 column.
-
Elute first with water and then with MeOH to separate compounds based on molecular size and polarity.
-
-
Third Stage Chromatography (ODS - C18):
-
Subject the partially purified fractions to Open Deversed-Phase (ODS) column chromatography.
-
Elute with a stepwise gradient of decreasingly polar solvent, such as water-methanol mixtures (e.g., 10%, 20%, 30%, 40%, 60%, 100% MeOH).
-
-
Final Purification (Silica Gel):
-
Take the fractions containing the target compound (identified by TLC or HPLC screening).
-
Apply to a silica gel column.
-
Elute with a solvent system such as Dichloromethane:Methanol:Water (e.g., 8:2:0.1 v/v/v).
-
Collect the pure fractions of this compound.
-
-
Purity Confirmation:
-
Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Purification Workflow Diagram
Caption: Multi-step chromatographic workflow for isolating this compound.
Section 4: Data Presentation
Quantitative data from extraction and purification processes are essential for evaluating and optimizing the protocols.
Table 1: Summary of Extraction Parameters and Yields
| Plant Source | Plant Part | Extraction Method | Solvent System | Yield of Crude Extract | Reference |
|---|---|---|---|---|---|
| Lindera neesiana | Leaves and Twigs | Maceration (2 days) | 60% Ethanol | 168.3 g / kg | |
| Cassia fistula | Flowers | Maceration (48 hrs) | 95% Methanol | Not specified |
| Ginkgo biloba | Leaves | Maceration | 96% Ethanol | Not specified | |
Table 2: Example of a Chromatographic Purification Scheme
| Step | Chromatographic Method | Stationary Phase | Mobile Phase / Eluent System | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | Column Chromatography | MCI gel CHP20P | Step-gradient: H₂O → 40-100% MeOH | Initial fractionation of crude extract | |
| 2 | Column Chromatography | Sephadex LH-20 | H₂O followed by MeOH | Separation of fractions by size/polarity | |
| 3 | Column Chromatography | ODS (C18) | Step-gradient: H₂O → 10-100% MeOH | Finer separation of flavonoid-rich fractions | |
| 4 | Column Chromatography | Silica Gel | CH₂Cl₂:MeOH:H₂O (8:2:0.1) | Isolation of pure kaempferol glycosides |
| 5 | HSCCC | Ethyl acetate–n-butanol–water (4:1:5, v/v/v) | N/A | Isolation of Kaempferol-3,7-O-α-L-dirhamnopyranoside | |
References
- 1. CAS 32602-81-6 | Kaempferol 3-O-neohesperidoside [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol-3-O-glucorhamnoside | C27H30O15 | CID 13915496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Quantification of Kaempferol-3-glucorhamnoside
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Kaempferol-3-glucorhamnoside. This method is suitable for the analysis of this compound in various matrices, including plant extracts and pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column and provides a sensitive and accurate quantification of the analyte, making it applicable for quality control, stability studies, and academic research.
Introduction
This compound is a flavonoid glycoside found in a variety of plants. Flavonoids are a class of polyphenolic compounds known for their antioxidant and other potential health benefits. Accurate quantification of this compound is crucial for the standardization of herbal extracts and the development of flavonoid-based therapeutic agents. This document provides a detailed protocol for an HPLC-UV method specifically developed and proposed for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm and 350 nm |
Table 1: Mobile Phase Gradient Program
| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |
| 0 | 20 | 80 |
| 25 | 60 | 40 |
| 30 | 60 | 40 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This stock solution should be stored at 4°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for plant extracts):
-
Accurately weigh 1 g of the powdered plant material.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation (Proposed)
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below. A similar approach has been successfully applied to the analysis of Kaempferol and its other glycosides.[1][2][3]
Table 2: Summary of Proposed Method Validation Parameters
| Parameter | Specification | Typical Expected Results for Similar Compounds |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² of 0.9989 over a concentration range of 10-60 μg/mL for Kaempferol.[1] |
| Accuracy | Recovery between 98-102% | Mean recovery values ranging from 99.96% to 100.17% for Kaempferol.[1] |
| Precision (RSD) | Intra-day and Inter-day RSD ≤ 2% | Intra-day and inter-day relative standard deviations (RSD) below 2% for Kaempferol. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | - |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | - |
| Specificity | No interfering peaks at the retention time of the analyte | The method is expected to be selective with good resolution from other components. |
Results and Discussion
The UV spectrum of kaempferol and its glycosides typically shows two major absorption bands. For this compound, the expected maximum absorption wavelengths are around 265 nm and 350 nm. The method utilizes a C18 column, which is effective for the separation of flavonoids. The use of a gradient elution with acetonitrile and acidified water allows for the efficient separation of this compound from other related compounds that may be present in complex samples like plant extracts. The addition of formic acid to the mobile phase helps to improve peak shape and resolution.
The retention time for this compound is expected to be in the range of 15-25 minutes under the proposed chromatographic conditions. The method is anticipated to be linear over a wide concentration range, allowing for the accurate quantification of the analyte in various samples.
Conclusion
The proposed HPLC-UV method provides a framework for a simple, accurate, and reliable method for the quantification of this compound. The method is suitable for routine quality control of herbal raw materials and finished products, as well as for research purposes. Full validation of the method is recommended before its application to ensure its performance characteristics.
Diagrams
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Caption: Logical relationships in the development of an HPLC-UV method for a specific analyte.
References
Application Note: LC-MS/MS Analysis of Kaempferol-3-glucorhamnoside and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-glucorhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potent anti-inflammatory properties.[1] Emerging research indicates its therapeutic potential in mitigating inflammatory responses through the modulation of key signaling pathways, including the MAPK and NF-κB pathways.[1][2][3] To facilitate further research and development of this compound, robust analytical methods for its quantification and the characterization of its metabolites in biological matrices are essential.
Upon oral administration, flavonoid glycosides like this compound are typically subject to extensive metabolism. The primary metabolic pathway involves the initial hydrolysis of the glycosidic bond to yield the aglycone, kaempferol. Subsequently, kaempferol undergoes phase II metabolism, primarily through glucuronidation and sulfation in the liver and intestines, to form various conjugates that are then excreted. Understanding the pharmacokinetic profile of the parent compound and its metabolites is crucial for evaluating its bioavailability and therapeutic efficacy.
This application note provides a comprehensive protocol for the extraction and quantitative analysis of this compound and its principal metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Anti-inflammatory signaling pathway of this compound.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is predicted to follow a two-step process, beginning with deglycosylation to its aglycone, kaempferol, followed by conjugation reactions.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
This section details the methodology for the LC-MS/MS analysis of this compound and its metabolites.
Experimental Workflow
The overall experimental workflow for the analysis is depicted below.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. [PDF] Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans | Semantic Scholar [semanticscholar.org]
- 3. "Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardio" by Wijdan M. Dabeek and Melissa Ventura Marra [researchrepository.wvu.edu]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Kaempferol-3-glucorhamnoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to characterize the anti-inflammatory properties of Kaempferol-3-glucorhamnoside. The protocols detailed below are based on established methodologies for assessing key inflammatory mediators and signaling pathways in macrophage cell lines.
Introduction
This compound, a flavonoid glycoside, has demonstrated significant anti-inflammatory potential in preclinical studies. Its mechanism of action primarily involves the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as cytokines, nitric oxide, and prostaglandins.
The following sections provide detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of this compound, along with data presentation tables and visual diagrams of the involved signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described assays. The data presented are illustrative and should be replaced with experimentally determined values.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| User Defined 1 | User Data | User Data | User Data |
| User Defined 2 | User Data | User Data | User Data |
| User Defined 3 | User Data | User Data | User Data |
| IC₅₀ (µM) | User Data | User Data | User Data |
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Prostaglandin E₂ (PGE₂) Inhibition (%) | Reactive Oxygen Species (ROS) Inhibition (%) |
| User Defined 1 | User Data | User Data | User Data |
| User Defined 2 | User Data | User Data | User Data |
| User Defined 3 | User Data | User Data | User Data |
| IC₅₀ (µM) | User Data | User Data | User Data |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10⁵ to 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media alone).
-
Incubate for the desired time period based on the specific assay (e.g., 18-24 hours for cytokine and nitric oxide assays).
Experimental Workflow for In Vitro Anti-inflammatory Assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of cytokines such as TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
Prostaglandin E₂ (PGE₂) Measurement (EIA)
This assay quantifies the production of PGE₂, a key mediator of inflammation, in the cell culture supernatant.
Protocol:
-
Collect cell culture supernatants after the treatment period.
-
Use a commercial Prostaglandin E₂ EIA kit.
-
Perform the competitive immunoassay according to the manufacturer's protocol. This typically involves incubating the supernatant with a fixed amount of PGE₂ tracer and a limited amount of PGE₂-specific antibody.
-
After washing, add a substrate and measure the color development. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.
-
Calculate the PGE₂ concentration from a standard curve.
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay measures the intracellular accumulation of ROS.
Protocol:
-
After the initial treatment with this compound and LPS, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols for Determining the Antioxidant Activity of Kaempferol-3-glucorhamnoside using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-glucorhamnoside, a flavonoid glycoside also known as Afzelin, is a natural compound found in various plants. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The evaluation of the antioxidant activity of compounds like this compound is a critical step in the research and development of new therapeutic agents for conditions associated with oxidative stress.
This document provides detailed application notes and experimental protocols for two of the most widely used methods for determining in vitro antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Principle of the Assays
Both the DPPH and ABTS assays are colorimetric methods based on the ability of an antioxidant to reduce a stable radical, resulting in a color change that can be measured spectrophotometrically.
DPPH Assay: The DPPH radical is a stable free radical with a deep violet color in solution.[1] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow hydrazine derivative (DPPH-H).[1][2] The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity of the compound.[1][3]
ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical solution has a characteristic absorbance spectrum. When an antioxidant is added, it reduces the ABTS•+, causing the solution to become colorless. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's radical scavenging capacity.
Data Presentation
The antioxidant activity of this compound is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available quantitative data for this compound and its aglycone, kaempferol. It is important to note that the data for this compound are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | DPPH | 14.6 | BHT | 5.45 | |
| Kaempferol | ABTS | 3.70 ± 0.15 | - | - |
Note: Data for DPPH and ABTS assays for this compound from a single study were not available in the searched literature. BHT (Butylated hydroxytoluene) is a common synthetic antioxidant standard.
Experimental Protocols
The following are detailed protocols for the DPPH and ABTS assays, adapted for the analysis of flavonoid glycosides like this compound.
DPPH Radical Scavenging Assay
1. Materials and Reagents:
-
This compound (test sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
3. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or standard to the corresponding wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the sample solvent (methanol) to a well containing 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
5. Determination of IC50: Plot the percentage of inhibition against the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Scavenging Assay
1. Materials and Reagents:
-
This compound (test sample)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Test Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO, then dilute with PBS or ethanol). Prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (Trolox).
3. Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test sample or standard to the corresponding wells.
-
For the blank, add 10 µL of the sample solvent.
-
Shake the plate gently and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (diluted ABTS•+ solution without sample).
-
A_sample is the absorbance of the diluted ABTS•+ solution with the test sample.
5. Determination of IC50: Plot the percentage of inhibition against the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical.
Mandatory Visualizations
Caption: Principle of the DPPH radical scavenging assay.
Caption: Principle of the ABTS radical cation scavenging assay.
Caption: Experimental workflow for DPPH and ABTS antioxidant assays.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cell-based Assay Protocols for Assessing the Biological Activities of Kaempferol-3-glucorhamnoside
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-glucorhamnoside is a flavonoid glycoside found in various medicinal plants. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. These biological effects are largely attributed to its ability to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, and to mitigate oxidative stress.
These application notes provide detailed protocols for a range of cell-based assays to enable researchers to investigate and quantify the bioactivity of this compound. The protocols are designed for use in drug discovery and development, providing robust methods to assess its therapeutic potential.
Anti-inflammatory Activity
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][2] The primary mechanism involves the suppression of the NF-κB and MAPK signaling pathways.[1][2]
Quantitative Data Summary: Anti-inflammatory and Antioxidant Activities
| Cell Line | Assay | Parameter Measured | Activity of this compound | Reference |
| RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | [1] |
| RAW 264.7 Macrophages | ELISA | TNF-α, IL-6, IL-1β Secretion | Suppression of LPS-induced cytokine secretion | |
| BV2 Microglial Cells | DCFH-DA Assay | Reactive Oxygen Species (ROS) | Attenuation of LPS-induced ROS levels | |
| RAW 264.7 Macrophages | Western Blot | Protein Phosphorylation | Inhibition of NF-κB and MAPK phosphorylation |
Antioxidant Activity
The antioxidant properties of this compound are linked to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anticancer Activity
Kaempferol and its glycosides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis through caspase activation and modulation of pro- and anti-apoptotic proteins.
Quantitative Data Summary: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value / % Inhibition | Reference |
| Kaempferol-3-O-alpha-L-rhamnoside | Ehrlich Ascites Carcinoma (EAC) | In vivo cell growth | 70.89 ± 6.62% inhibition at 50 mg/kg | |
| Kaempferol-3-O-rhamnoside | HL-60 (Leukemia) | Cytotoxicity | - | |
| Kaempferol-3-O-rhamnoside | KG-1 (Leukemia) | Cytotoxicity | - |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cells (e.g., RAW 264.7, HL-60)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the anti-inflammatory effect of this compound by quantifying NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture supernatants from treated and control cells (as prepared in the Griess assay protocol)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate and then the substrate.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the antioxidant capacity of this compound.
Materials:
-
Target cells (e.g., BV2 microglial cells)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Inducing agent for oxidative stress (e.g., LPS or H2O2)
-
96-well black plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black plate.
-
Pre-treat cells with this compound for 1 hour.
-
Load the cells with 10 µM DCFH-DA for 30 minutes.
-
Wash the cells with PBS.
-
Induce oxidative stress with an appropriate agent.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cells (e.g., HL-60)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: General workflow for cell-based assays.
Caption: Inhibition of NF-κB and MAPK pathways.
References
Application Notes and Protocols for Studying the Effects of Kaempferol-3-Glucorhamnoside in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the therapeutic effects of Kaempferol-3-glucorhamnoside, a naturally occurring flavonoid glycoside. The protocols detailed below focus on its well-documented anti-inflammatory and antioxidant properties, with adaptable methodologies for other potential applications.
Overview of this compound and its Therapeutic Potential
This compound has demonstrated significant therapeutic potential, primarily attributed to its potent anti-inflammatory and antioxidant activities. In vivo studies have shown its efficacy in mitigating inflammatory responses in various disease models.[1][2] Its mechanism of action often involves the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2]
Animal Models for Studying this compound
The most common animal models used to study the effects of this compound are mouse models of acute inflammation.
-
Acute Lung Injury (ALI) Models:
-
Lipopolysaccharide (LPS)-Induced ALI: Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the production of pro-inflammatory cytokines.[3] This model is highly reproducible and allows for the investigation of the anti-inflammatory effects of compounds like this compound.
-
Klebsiella pneumoniae-Induced Pneumonia: This model mimics a clinically relevant bacterial infection leading to severe pneumonia and sepsis. It is particularly useful for evaluating the efficacy of this compound in a bacterially-driven inflammatory context. BALB/c mice are a commonly used strain for this model.
-
-
Streptozotocin (STZ)-Induced Diabetes Model: While direct studies with this compound are limited in this model, protocols for its aglycone, kaempferol, are well-established. STZ is a chemical that is toxic to the insulin-producing β-cells of the pancreas, leading to hyperglycemia and other diabetic complications. This model is suitable for investigating the potential anti-diabetic and organ-protective effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound and related compounds in animal models.
Table 1: Anti-inflammatory Effects of Kaempferol-3-O-glucorhamnoside in a Klebsiella pneumoniae-Induced Pneumonia Mouse Model
| Parameter | Control Group | K. pneumoniae Group | K. pneumoniae + Kaempferol-3-O-glucorhamnoside (50 mg/kg) | Reference |
| TNF-α (pg/mL) in Lung Homogenate | Undetectable | ~1800 | ~600 | |
| IL-6 (pg/mL) in Lung Homogenate | Undetectable | ~2500 | ~800 | |
| IL-1β (pg/mL) in Lung Homogenate | Undetectable | ~1200 | ~400 | |
| Lung Wet/Dry Weight Ratio | ~4.5 | ~6.5 | ~5.0 |
Table 2: Representative Anti-diabetic Effects of Kaempferol Glycosides in a Streptozotocin-Induced Diabetic Mouse Model
| Parameter | Normal Control | Diabetic Control | Diabetic + Kaempferol Glycoside (Representative Dosing) | Reference |
| Fasting Blood Glucose (mg/dL) | ~100 | ~450 | ~200 | |
| Serum Insulin (ng/mL) | ~1.5 | ~0.5 | ~1.0 | |
| Liver Malondialdehyde (MDA, nmol/mg protein) | ~2.0 | ~4.5 | ~2.5 | |
| Liver Superoxide Dismutase (SOD, U/mg protein) | ~150 | ~80 | ~120 |
Experimental Protocols
Klebsiella pneumoniae-Induced Pneumonia Model in BALB/c Mice
This protocol describes the induction of pneumonia in mice to study the anti-inflammatory effects of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Klebsiella pneumoniae (e.g., ATCC 43816)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pipettes and sterile tips
-
Gavage needles
Procedure:
-
Bacterial Culture: Culture K. pneumoniae in TSB overnight at 37°C. Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Treatment:
-
Divide mice into three groups: Control, K. pneumoniae + Vehicle, and K. pneumoniae + this compound.
-
Administer this compound (e.g., 50 mg/kg body weight) or vehicle orally via gavage for a specified period (e.g., 3 consecutive days) before infection. The control group receives vehicle only.
-
-
Infection:
-
Anesthetize the mice with an intraperitoneal injection of the ketamine/xylazine cocktail.
-
Once anesthetized, place the mouse in a supine position.
-
Intranasally instill 50 µL of the K. pneumoniae suspension (containing approximately 5 x 10⁶ CFU) into the nares of the mice in the infection groups. The control group receives sterile PBS.
-
-
Monitoring: Monitor the animals for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) and body weight changes daily.
-
Sample Collection (e.g., 24-48 hours post-infection):
-
Euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by cannulating the trachea and lavaging the lungs with sterile PBS.
-
Collect blood via cardiac puncture for serum analysis.
-
Harvest the lungs for histopathology, cytokine analysis (homogenate), and Western blotting.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This protocol details the induction of acute lung injury using LPS.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle
-
Anesthetic
-
Intratracheal instillation device (e.g., MicroSprayer®)
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 4.1.
-
Treatment: Administer this compound or vehicle orally 1 hour before LPS challenge.
-
LPS Instillation:
-
Anesthetize the mice.
-
Visualize the trachea via a small incision in the neck.
-
Using an intratracheal instillation device, deliver a single dose of LPS (e.g., 5 mg/kg body weight) dissolved in 50 µL of sterile saline directly into the lungs. The control group receives sterile saline.
-
-
Sample Collection (e.g., 6-24 hours post-instillation): Collect BALF, blood, and lung tissue as described in Protocol 4.1.
Streptozotocin (STZ)-Induced Diabetes Model (Representative Protocol)
This protocol is adapted from studies using kaempferol and can be used to investigate the effects of this compound on diabetes.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle
-
Glucometer and test strips
Procedure:
-
Diabetes Induction:
-
Fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer (e.g., 50 mg/mL).
-
Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg body weight). Control mice receive citrate buffer only.
-
Provide 10% sucrose water for the first 24 hours after STZ injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 72 hours after STZ injection and weekly thereafter. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Treatment:
-
Once diabetes is established, divide the diabetic mice into two groups: Diabetic + Vehicle and Diabetic + this compound.
-
Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight, food and water intake, and blood glucose levels regularly.
-
At the end of the treatment period, euthanize the mice and collect blood for serum analysis (e.g., insulin, lipid profile) and organs (e.g., pancreas, liver, kidney) for histopathology and biochemical assays.
-
Analytical Methods
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Protocol for Measuring TNF-α, IL-6, and IL-1β in BALF or Lung Homogenate:
-
Sample Preparation:
-
Centrifuge BALF to pellet cells. Use the supernatant for ELISA.
-
Homogenize lung tissue in a lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Western Blotting for Signaling Pathway Analysis
Protocol for Detecting Phosphorylated p65, JNK, ERK, and p38 in Lung Tissue:
-
Protein Extraction: Homogenize lung tissue in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies (dilutions may vary):
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Phospho-SAPK/JNK (Thr183/Tyr185)
-
Total SAPK/JNK
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Histopathology
Protocol for Hematoxylin and Eosin (H&E) Staining of Lung Tissue:
-
Fixation and Processing:
-
Fix lung tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Stain with hematoxylin to stain the cell nuclei blue.
-
Differentiate in acid alcohol and "blue" in running tap water.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
-
-
Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and xylene, and mount with a coverslip using a mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope to assess lung inflammation, edema, and cellular infiltration.
Signaling Pathway and Workflow Diagrams
Figure 1: Experimental workflow for in vivo studies.
Figure 2: this compound signaling pathway.
References
Protocol for the Dissolution and In Vitro Application of Kaempferol-3-glucorhamnoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-glucorhamnoside is a flavonoid glycoside found in various plants, including Thesium chinense Turcz.[1] It has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides a detailed protocol for the dissolution of this compound and its application in in vitro studies, specifically focusing on its use in macrophage cell lines to investigate its anti-inflammatory activity. The primary mechanism of action for its anti-inflammatory effects involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the in vitro application of this compound.
| Parameter | Value | Source |
| Molecular Weight | 594.5 g/mol | [1] |
| Solubility in DMSO | 9 mg/mL (15.14 mM) | [3] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | General Practice |
| Cell Line Example | RAW 264.7 (murine macrophages) | |
| Effective Concentration Range (for similar compounds) | 10 - 100 µM | |
| Final DMSO Concentration in Culture | ≤ 0.1% | General Practice |
| Storage of Stock Solution | -20°C or -80°C |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS) for inducing inflammation
-
Phosphate-buffered saline (PBS)
-
Reagents for assessing inflammation (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
-
96-well cell culture plates
Protocol for Preparation of Stock and Working Solutions
1. Preparation of 10 mM Stock Solution in DMSO
a. Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.945 mg.
b. Transfer the powder to a sterile microcentrifuge tube.
c. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For 5.945 mg, add 1 mL of DMSO.
d. Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
e. If complete dissolution is not achieved, sonicate the tube for 5-10 minutes.
f. Visually inspect the solution to ensure there are no visible particles.
g. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
h. Store the aliquots at -20°C or -80°C for long-term storage.
2. Preparation of Working Solutions
a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
c. Crucially, ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.1% , as higher concentrations can be toxic to the cells. To achieve this, the dilution factor from the stock solution should be at least 1:1000. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium).
d. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.
Protocol for In Vitro Anti-Inflammatory Assay using RAW 264.7 Cells
1. Cell Seeding
a. Culture RAW 264.7 cells in complete DMEM medium until they reach 80-90% confluency.
b. Trypsinize and count the cells.
c. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to adhere.
2. Treatment with this compound and LPS
a. After 24 hours, carefully remove the medium from the wells.
b. Add 100 µL of fresh medium containing the desired concentrations of this compound (prepared as described above). Include a vehicle control (DMSO only) and a negative control (medium only).
c. Pre-incubate the cells with the compound for 1-2 hours.
d. Following the pre-incubation, add a specific concentration of LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.
e. Incubate the plate for an additional 24 hours.
3. Assessment of Inflammatory Markers
a. After the 24-hour incubation, collect the cell culture supernatants to measure the levels of inflammatory mediators.
b. Nitric Oxide (NO) Production: Use the Griess reagent to measure the accumulation of nitrite, a stable product of NO, in the supernatant according to the manufacturer's instructions.
c. Cytokine Production (TNF-α, IL-6, IL-1β): Use commercially available ELISA kits to quantify the concentrations of pro-inflammatory cytokines in the supernatant as per the manufacturer's protocols.
d. Cell Viability: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT, XTT, or PrestoBlue) on the remaining cells in the plate.
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies.
Caption: Inhibition of MAPK and NF-κB signaling pathways.
References
High-Purity Kaempferol-3-glucorhamnoside: A Potent Modulator of Inflammatory Signaling Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kaempferol-3-glucorhamnoside is a flavonoid glycoside found in a variety of medicinal plants. This natural compound has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its potent anti-inflammatory, antioxidant, and anticancer activities. Research has demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document provides a summary of commercial suppliers for high-purity this compound, detailed protocols for its application in in vitro research, and a visual representation of its mechanism of action.
Commercial Suppliers of High-Purity this compound
For researchers seeking to investigate the biological activities of this compound, several commercial suppliers offer the compound in high purity, suitable for in vitro and in vivo studies. The following table summarizes the offerings from prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| RayBiotech | 331-70647-1 | >98% | 20mg |
| Biosynth | XK175847 | 65% | Inquire for details |
| Echemi | N/A | 99% (white powder) | Inquire for details |
| MedChemExpress | HY-N4126 | >98% | 10mM*1mL, 5mg, 10mg, 50mg, 100mg |
| TargetMol | T6527 | >98% | 5mg, 10mg, 50mg, 100mg |
Biological Activity and Mechanism of Action
This compound has been shown to be a potent inhibitor of inflammatory responses. Its primary mechanism of action involves the suppression of the MAPK and NF-κB signaling pathways, which are critical regulators of pro-inflammatory gene expression[1][2]. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1]. This compound can effectively block the phosphorylation of key proteins in the MAPK cascade and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory cytokines[1][2].
Signaling Pathway Diagram
Caption: this compound inhibits inflammatory signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in a cell-based model.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line (e.g., RAW 264.7 macrophages).
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare various concentrations of this compound (e.g., 10, 25, 50, 100 µM) in DMEM.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for MAPK and NF-κB Pathway Proteins
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
This compound
-
RAW 264.7 cells
-
6-well plates
-
LPS (Lipopolysaccharide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with desired concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokine Gene Expression
This protocol is to measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines.
Materials:
-
This compound
-
RAW 264.7 cells
-
6-well plates
-
LPS (Lipopolysaccharide)
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with desired concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 6-18 hours.
-
Extract total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Conclusion
High-purity this compound is a valuable research tool for investigating inflammatory processes and for the development of novel anti-inflammatory therapeutics. The protocols provided herein offer a starting point for researchers to explore the cellular and molecular mechanisms of this promising natural compound. Careful selection of a reputable commercial supplier is crucial to ensure the quality and reliability of experimental results.
References
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Kaempferol-3-glucorhamnoside
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate and precise quantification of Kaempferol-3-glucorhamnoside, a naturally occurring flavonoid glycoside with various potential pharmacological activities. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.[1][2] This protocol provides a reliable framework for the quality control of plant extracts, dietary supplements, and pharmaceutical formulations containing this compound.
Introduction
This compound is a flavonoid glycoside found in various plants. Flavonoids are a broad class of plant secondary metabolites known for their antioxidant, anti-inflammatory, and other health-promoting properties.[3][4] Given the increasing interest in these compounds for pharmaceutical and nutraceutical applications, it is crucial to have reliable and validated analytical methods to ensure the quality, consistency, and potency of products containing them.[3] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose. This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC-UV method, validated in accordance with ICH Q2(R1) guidelines.
Method Validation Workflow
The overall process for validating the analytical method is outlined below. It follows a logical progression from initial system setup and parameter optimization to the performance of specific validation experiments as mandated by regulatory guidelines.
Caption: Workflow for the analytical method validation process.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Plant material or formulated product containing the analyte
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Analytical balance
-
Sonicator
-
Centrifuge
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol 1: Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C.
Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
For this method, concentrations ranging from 10 to 150 µg/mL are recommended.
Sample Preparation (from plant material):
-
Weigh 1.0 g of dried, powdered plant material.
-
Add 25 mL of 75% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the remaining pellet and pool the supernatants.
-
Evaporate the pooled supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
Protocol 2: HPLC-UV Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 350 nm (based on typical absorbance maxima for kaempferol glycosides)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Protocol 3: Method Validation Procedure
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
System Suitability: Inject the working standard solution (e.g., 50 µg/mL) six times. Calculate the %RSD for retention time, peak area, tailing factor, and theoretical plates.
-
Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), the standard solution, and the sample solution. The analyte peak in the sample chromatogram should be free from interference from blank or placebo components.
-
Linearity and Range: Inject the prepared working standard solutions (10-150 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for the results.
-
-
Accuracy (Recovery): Perform a recovery study by spiking a known amount of analyte into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%). Analyze each level in triplicate. Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). Analyze the sample under each condition and calculate the %RSD.
Results and Discussion: Summary of Validation Data
The following tables summarize the acceptance criteria and representative results for the method validation of this compound analysis.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Retention Time (%RSD) | ≤ 1.0% | 0.35% |
| Peak Area (%RSD) | ≤ 2.0% | 0.88% |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 6800 |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Range | 10 - 150 µg/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Regression Equation | - | y = 25431x + 1205 |
Table 3: Precision
| Precision Level | Acceptance Criteria (%RSD) | Result (%RSD) |
|---|---|---|
| Repeatability (Intra-day) | ≤ 2.0% | 0.95% |
| Intermediate (Inter-day) | ≤ 2.0% | 1.42% |
Table 4: Accuracy (Recovery)
| Spike Level | Acceptance Criteria | Mean Recovery (%) |
|---|---|---|
| 80% | 98.0 - 102.0% | 99.8% |
| 100% | 98.0 - 102.0% | 101.2% |
| 120% | 98.0 - 102.0% | 99.5% |
Table 5: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Robustness (%RSD) | 1.65% |
The results demonstrate that the method is specific, linear, precise, accurate, and robust for the intended purpose. All parameters fall within the acceptable limits defined by the ICH guidelines.
Potential Signaling Pathway Involvement
Kaempferol and its derivatives have been studied for their anti-inflammatory effects. One of the key pathways implicated in inflammation is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This compound has been identified as a potential inhibitor of this pathway.
References
Solid-Phase Extraction of Kaempferol Glycosides: Application Notes and Protocols for Complex Matrices
Introduction
Kaempferol and its glycosidic derivatives are a class of flavonoids widely distributed in fruits, vegetables, and medicinal plants. These compounds have garnered significant interest from researchers, scientists, and drug development professionals due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. The accurate quantification and isolation of kaempferol glycosides from complex matrices such as plant tissues, food products, and biological fluids are crucial for pharmacological studies and the development of new therapeutics. Solid-phase extraction (SPE) is a widely used technique for the efficient extraction and purification of these compounds from such matrices.
This document provides detailed application notes and protocols for the solid-phase extraction of kaempferol glycosides, tailored for researchers in both academic and industrial settings.
Principles of Solid-Phase Extraction for Flavonoids
Solid-phase extraction is a chromatographic technique used to prepare samples for analysis by separating the analytes from interfering compounds. The general procedure involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. The interferences are washed away, and the purified analytes are then eluted with a suitable solvent. For kaempferol glycosides, which are moderately polar compounds, reversed-phase SPE is the most common approach. In this method, a nonpolar stationary phase (e.g., C18-bonded silica) is used to retain the analytes from a polar sample matrix.
Experimental Protocols
Protocol 1: Extraction of Kaempferol Glycosides from Plant Material using C18 SPE Cartridges
This protocol is suitable for the extraction of kaempferol glycosides from dried and powdered plant material.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Dried, powdered plant material
-
80% Methanol (MeOH) in water
-
0.1% Formic acid in water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vacuum manifold for SPE
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 g of the dried, powdered plant material.
-
Add 20 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Evaporate the methanol from the combined extracts using a rotary evaporator at 40°C.
-
Reconstitute the aqueous residue in 10 mL of deionized water.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge.
-
Pass 5 mL of deionized water through each cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the 10 mL of the reconstituted plant extract onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of 0.1% formic acid in water to remove polar interferences such as sugars and organic acids.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the kaempferol glycosides with 5 mL of methanol.
-
Apply a gentle vacuum to ensure complete elution.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of mobile phase for subsequent HPLC or LC-MS analysis.
-
Protocol 2: Extraction of Kaempferol Glycosides from Human Plasma using Oasis HLB SPE Cartridges
This protocol is designed for the extraction of kaempferol and its glycosides from human plasma samples for pharmacokinetic studies.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)
-
Human plasma
-
4% Phosphoric acid in water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Vacuum manifold for SPE
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to pass the sample through at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the analytes with 1 mL of methanol.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize expected recovery and precision data for the solid-phase extraction of kaempferol and related flavonoids from different matrices. It is important to note that the recovery of specific kaempferol glycosides may vary depending on the nature of the sugar moiety and the complexity of the matrix. The provided data should serve as a baseline for method development and validation.
Table 1: Recovery of Kaempferol from Spiked Human Urine using C18 SPE
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| Kaempferol | 50 | 97.4 | 7.2 |
| Kaempferol | 250 | 98.1 | 5.9 |
| Kaempferol | 500 | 96.8 | 6.5 |
Data adapted from a study on the determination of quercetin and kaempferol in human urine.[1][2]
Table 2: Recovery of Flavonoids from Spiked Walnut Septum Extract using a Validated UAE-SPE-HPLC-DAD Method
| Analyte | Within-day Accuracy (%) | Between-day Accuracy (%) |
| Catechin | 97.5 | 96.2 |
| Rutin | 94.2 | 92.8 |
| Myricetin | 92.5 | 88.5 |
| Luteolin | 93.8 | 91.3 |
| Quercetin | 95.1 | 93.6 |
| Apigenin | 90.8 | 89.2 |
| Kaempferol | 96.3 | 94.7 |
This table demonstrates the accuracy of a validated method for flavonoid analysis in a plant-derived byproduct, which includes kaempferol.[3]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase extraction of kaempferol glycosides.
Kaempferol and the PI3K/AKT Signaling Pathway
Kaempferol has been shown to exert some of its biological effects, including its anti-cancer properties, through the modulation of key cellular signaling pathways. One of the most well-documented is the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and metabolism. Kaempferol has been reported to inhibit this pathway in various cancer cell lines.[4][5]
Caption: Inhibition of the PI3K/AKT signaling pathway by kaempferol.
References
- 1. Simultaneous quantification of 3',4'-dimethoxy flavonol-3-O-glucoside and its major metabolite in human plasma by LC-MS/MS and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of Kaempferol-3-glucorhamnoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Kaempferol-3-glucorhamnoside.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield from Plant Material
-
Question: We are experiencing a significantly lower than expected yield of crude extract containing this compound from our plant source. What are the potential causes and solutions?
-
Answer: Low extraction yield can stem from several factors related to the plant material, solvent selection, and extraction conditions.
-
Plant Material: The concentration of this compound can vary based on the plant part used, geographical origin, and harvest time. It is crucial to start with high-quality, properly identified raw material. For instance, it has been isolated from the herbs of Thesium chinense Turcz and Ginkgo biloba.[1][2] To avoid degradation, fresh material should ideally be stored at -80°C, although dry samples are often used for easier handling.[3]
-
Particle Size: Inadequate grinding of the plant material can limit solvent penetration. Ensure the material is powdered to a consistent and fine particle size to maximize the surface area for extraction.
-
Solvent Choice and Concentration: Kaempferol glycosides are typically extracted with polar solvents. High volume fractions (60-80%) of methanol or ethanol are commonly used.[3] The choice of solvent and its concentration is critical. For example, a 60% ethanol solution was used to extract kaempferol glycosides from the leaves and twigs of Lindera neesiana.[4]
-
Extraction Method and Parameters: The extraction method plays a significant role. While traditional maceration or Soxhlet extraction can be used, techniques like ultrasound-assisted extraction or supercritical fluid extraction (SFE) can improve efficiency. For SFE, optimizing parameters such as pressure, temperature, co-solvent percentage, and extraction time is essential for maximizing yield.
-
Issue 2: Poor Purity of the Final Product
-
Question: After purification, the purity of our this compound is consistently below 95% as determined by HPLC. What steps can we take to improve purity?
-
Answer: Achieving high purity on a large scale often requires a multi-step purification strategy. Co-eluting impurities, such as other flavonoid glycosides, are a common challenge.
-
Initial Cleanup: A crude extract will contain numerous other compounds. A preliminary purification step using macroporous resins can effectively enrich the flavonoid fraction and remove sugars, pigments, and other polar impurities. The choice of resin is critical; for instance, XAD-1600N resin has shown high adsorption and desorption capacities for a similar compound, kaempferol-3-O-sophoroside.
-
Column Chromatography: Sequential column chromatography is a powerful tool for separating compounds with similar polarities. A common approach involves an initial separation on a less polar stationary phase (like MCI gel) followed by finer purification on silica gel or Sephadex LH-20.
-
High-Speed Counter-Current Chromatography (HSCCC): For challenging separations, HSCCC is a highly effective technique. It is a liquid-liquid partition chromatography method that avoids irreversible adsorption onto a solid support. A suitable two-phase solvent system is key to a successful HSCCC separation.
-
Crystallization: If a highly pure fraction can be obtained, crystallization is an excellent final step for achieving very high purity. The choice of solvent for crystallization is critical and may require experimentation.
-
Issue 3: Product Degradation During Purification
-
Question: We are observing degradation of this compound during our purification process, leading to lower yields and the appearance of new, unwanted peaks in our chromatograms. How can we minimize this?
-
Answer: Flavonoids can be sensitive to heat, light, and pH. Minimizing exposure to harsh conditions is crucial.
-
Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at lower temperatures. For long-term storage, the purified compound should be kept in a freezer at -20°C.
-
pH: The stability of flavonoids is pH-dependent. It's important to control the pH of your solutions, especially if using enzymatic hydrolysis to cleave other sugar moieties, as this is often done in a buffered solution at a specific pH.
-
Light Exposure: Protect your samples from direct light, as UV radiation can cause degradation. Use amber glassware or cover your flasks and columns with aluminum foil.
-
Enzymatic Hydrolysis: If using enzymes to selectively remove other glycosides, ensure the reaction is stopped effectively, for example, by heating, to prevent unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound?
A1: this compound has varying solubility in different solvents. It is soluble in DMSO, acetone, chloroform, and ethyl acetate. One source indicates solubility in water at 100 mg/mL, DMSO at 2 mg/mL, and ethanol at 1 mg/mL. For experimental purposes, warming the tube at 37°C and using an ultrasonic bath can help increase solubility.
| Solvent | Solubility |
| Water | 100 mg/mL (168.2 mM) |
| DMSO | 2 mg/mL (3.36 mM) |
| Ethanol | 1 mg/mL (1.68 mM) |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Note: Solubility can vary slightly between batches. |
Q2: What are the recommended storage conditions for purified this compound?
A2: For long-term stability, the purified powder should be stored in a sealed container in a freezer at -20°C. Stock solutions can also be stored at -20°C for several months, but it is recommended to prepare and use solutions on the same day.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or PDA detector is the standard method for purity assessment and quantification. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation of the final product.
Q4: Can macroporous resins be used for the large-scale purification of this compound?
A4: Yes, macroporous resin chromatography is a highly effective and scalable technique for the initial enrichment of flavonoids from crude extracts. The selection of the appropriate resin (based on polarity, surface area, and pore size) is crucial for optimal adsorption and desorption. Dynamic column experiments are necessary to determine the optimal loading and elution conditions for large-scale operations.
Q5: Is High-Speed Counter-Current Chromatography (HSCCC) suitable for industrial-scale purification?
A5: HSCCC is an excellent technique for preparative separation and can be scaled up. It offers advantages such as high sample loading capacity, no irreversible sample adsorption, and lower solvent consumption compared to traditional column chromatography. The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system that provides an ideal partition coefficient (K) for the target compound.
Experimental Protocols
Protocol 1: General Extraction and Multi-Step Column Chromatography Purification
This protocol is a generalized procedure based on common lab practices for flavonoid glycoside isolation.
-
Extraction:
-
Mill the dried plant material to a fine powder.
-
Macerate the powder in 60-80% ethanol (e.g., 1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the residue.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Initial Cleanup (Liquid-Liquid Partitioning):
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane (to remove nonpolar compounds), followed by ethyl acetate. The this compound should enrich in the more polar fractions.
-
-
Macroporous Resin Chromatography:
-
Dissolve the enriched extract in an appropriate solvent and load it onto a pre-equilibrated macroporous resin column (e.g., XAD-1600N or AB-8).
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the flavonoids with an increasing gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by TLC or HPLC to identify the fractions containing the target compound.
-
-
Silica Gel Column Chromatography:
-
Combine and concentrate the positive fractions from the previous step.
-
Adsorb the sample onto a small amount of silica gel and load it onto a silica gel column.
-
Elute the column with a solvent system such as a mixture of dichloromethane, methanol, and water (e.g., 8:2:0.1 v/v/v).
-
Collect and analyze fractions to isolate the compound of interest.
-
-
Sephadex LH-20 Chromatography:
-
For further purification, dissolve the semi-purified fraction in methanol and apply it to a Sephadex LH-20 column.
-
Elute with methanol to remove remaining impurities.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol outlines the general steps for HSCCC-based purification.
-
Solvent System Selection:
-
Select a suitable two-phase solvent system. A common system for flavonoids is ethyl acetate-n-butanol-water in various ratios (e.g., 4:1:5 v/v/v).
-
Determine the partition coefficient (K value) of this compound in the selected system. An ideal K value is typically between 0.5 and 2.0.
-
-
HSCCC Operation:
-
Prepare the two-phase solvent system and degas both phases.
-
Fill the HSCCC column with the stationary phase.
-
Set the desired rotation speed (e.g., 800 rpm).
-
Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the sample in a small volume of the solvent system and inject it into the column.
-
Continuously pump the mobile phase and collect fractions.
-
Monitor the fractions by HPLC.
-
-
Post-HSCCC Cleanup:
-
Combine the pure fractions and remove the solvents under reduced pressure.
-
If necessary, perform a final purification step like recrystallization or preparative HPLC to achieve the desired purity.
-
Visualizations
Caption: A typical multi-step purification workflow for this compound.
Caption: A decision-making diagram for troubleshooting low purity issues.
References
- 1. Kaempferol-3-O-glucorhamnoside | CAS:40437-72-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other gluco(1-2, 1-3 and 1-4)rhamnoside structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Kaempferol-3-glucorhamnoside stability issues in different solvents and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Kaempferol-3-glucorhamnoside in various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Storage
Q1.1: What is the recommended solvent for dissolving this compound?
A1.1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). It is sparingly soluble in aqueous buffers. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium of choice to the final desired concentration.
Q1.2: How should I store my this compound, both as a solid and in solution?
A1.2:
-
Solid Form: Store the solid compound at -20°C, protected from light.
-
Stock Solutions: For optimal stability, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect solutions from light.
2. Stability in Different Solvents
Q2.1: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A2.1: The stability of this compound can be influenced by the solvent used. While DMSO is a common solvent, prolonged storage in certain organic solvents, especially at room temperature, can lead to degradation. Flavonoids are generally more stable in polar aprotic solvents like DMSO compared to protic solvents such as ethanol or methanol, particularly if water is present.
Troubleshooting:
-
Solvent Choice: If you suspect solvent-related degradation, consider preparing fresh solutions for each experiment.
-
Storage Conditions: Ensure your stock solutions are stored at or below -20°C and protected from light.
-
Purity Check: If possible, verify the integrity of your compound using an analytical technique like High-Performance Liquid Chromatography (HPLC).
Summary of Expected Stability of this compound in Common Solvents
| Solvent | Expected Stability | Recommendations |
| DMSO | Good | Recommended for stock solutions. Store at -20°C or -80°C. |
| Ethanol | Moderate | Prepare fresh for use. Avoid prolonged storage. |
| Methanol | Moderate | Prepare fresh for use. Avoid prolonged storage. |
| Aqueous Buffers | Poor to Moderate | Stability is highly pH-dependent. Prepare fresh and use immediately. |
3. pH Stability
Q3.1: My experiments are conducted at a specific pH. How does pH affect the stability of this compound?
A3.1: The stability of this compound is significantly influenced by pH. Flavonoid glycosides are generally more stable under acidic to neutral conditions and are susceptible to degradation under basic (alkaline) conditions.[1][2] This degradation often involves the hydrolysis of the glycosidic bond, leading to the formation of the aglycone (kaempferol) and the corresponding sugars (glucose and rhamnose).
Q3.2: I am working with a basic buffer and suspect my compound is degrading. How can I confirm this?
A3.2: Degradation in basic conditions can be rapid. You may observe a color change in your solution or a loss of biological activity.
Troubleshooting:
-
pH Control: If your experimental conditions allow, try to maintain the pH as close to neutral as possible.
-
Incubation Time: Minimize the time this compound is exposed to basic pH.
-
Analytical Verification: Use HPLC to analyze your sample over time. The appearance of a new peak corresponding to kaempferol and a decrease in the peak area of this compound would indicate degradation.
Expected Stability of Kaempferol Glycosides at Different pH Ranges
| pH Range | Condition | Expected Stability | Primary Degradation Pathway |
| < 4 | Acidic | Moderate to Good | Slow acid-catalyzed hydrolysis of glycosidic bonds. |
| 4 - 7 | Weakly Acidic to Neutral | Good | Generally stable. |
| > 7 | Basic (Alkaline) | Poor | Rapid base-catalyzed hydrolysis of glycosidic bonds. |
4. Degradation Products
Q4.1: What are the likely degradation products of this compound?
A4.1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the glycosidic linkages. This results in the cleavage of the sugar moieties from the flavonoid backbone. The expected degradation products are:
-
Kaempferol: The aglycone backbone.
-
Glucose and Rhamnose: The sugar components.
Under strong oxidative conditions, further degradation of the kaempferol ring system may occur.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[2][3][4]
Materials:
-
This compound
-
HPLC grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. After each time point, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with methanol to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. After each time point, neutralize the solution with an equivalent amount of 0.1 M HCl and dilute with methanol for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours. Dilute with methanol for HPLC analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in a 60°C oven for 24, 48, and 72 hours. Dilute with methanol for HPLC analysis.
-
Control: Keep an aliquot of the stock solution at 4°C, protected from light.
-
-
HPLC Analysis: Analyze all samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizations
References
Preventing degradation of Kaempferol-3-glucorhamnoside during extraction
Welcome to the technical support center for the extraction of Kaempferol-3-glucorhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the integrity of this compound during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a flavonoid glycoside found in various plants, composed of the flavonol kaempferol linked to a glucose and a rhamnose sugar molecule.[1][2] Its stability is crucial for accurate quantification and for isolating the compound in its native, bioactive form for further research and development.[3] Degradation can lead to the formation of its aglycone, kaempferol, and free sugars, altering its biological properties and leading to inaccurate experimental results.
Q2: What are the primary causes of this compound degradation during extraction?
A2: The primary causes of degradation are:
-
Enzymatic Hydrolysis: This is the most significant factor. When plant cells are disrupted, endogenous enzymes such as β-glucosidases and rhamnosidases are released and can cleave the glycosidic bonds, separating the sugar moieties from the kaempferol backbone.[4]
-
pH: this compound is most stable in acidic conditions (pH 2.5-4.0).[5] Alkaline environments (pH > 7) can cause autoxidation and fragmentation of the flavonoid structure.
-
Temperature: Elevated temperatures, while potentially increasing extraction efficiency, can also accelerate both enzymatic degradation and thermal decomposition of the molecule. Temperatures above 75°C have been shown to promote the degradation of some flavonoids.
-
Light: Flavonoids are generally sensitive to light, particularly UV radiation, which can induce photodegradation.
-
Oxidation: The presence of oxygen and oxidizing agents in the extraction solvent can lead to the oxidation of the phenolic rings of the kaempferol structure.
Q3: How can I prevent the degradation of this compound during extraction?
A3: Several strategies can be employed to minimize degradation:
-
Sample Pre-treatment: Immediately flash-freeze fresh plant material in liquid nitrogen and then freeze-dry (lyophilize) it. This inactivates enzymes by removing water.
-
Thermal Inactivation: Briefly heating the plant material (blanching) before extraction can denature degradative enzymes.
-
pH Control: Use a slightly acidic extraction solvent (pH 2.5-4.0) to maintain stability.
-
Low-Temperature Extraction: Perform extractions at room temperature or in a refrigerated environment to reduce the rate of degradation.
-
Use of Antioxidants: Add an antioxidant like ascorbic acid to the extraction solvent to prevent oxidative degradation.
-
Modern Extraction Techniques: Employ methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can be performed at lower temperatures and for shorter durations.
-
Protection from Light: Conduct the extraction process in the dark or use amber-colored glassware to prevent photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound and high yield of Kaempferol. | Enzymatic Hydrolysis: Endogenous glycosidases are cleaving the sugar moieties. | 1. Thermal Inactivation: Before extraction, blanch the fresh plant material in hot water (80-90°C for 2-3 minutes) or steam to denature enzymes. For dried material, a brief heat treatment can also be effective. 2. Solvent Modification: Add enzyme inhibitors to the extraction solvent, although this can complicate downstream purification. 3. Optimal Pre-treatment: Flash-freeze fresh samples in liquid nitrogen immediately after harvesting and then lyophilize. |
| Overall low yield of all flavonoid compounds. | Inappropriate Extraction Conditions: The solvent, temperature, or pH may not be optimal for extraction. Degradation due to pH: The pH of the extraction solvent may be too high (alkaline). | 1. Optimize Solvent: Use a hydroethanolic or hydromethanolic solvent. A 60-70% ethanol solution is often a good starting point. 2. Adjust pH: Ensure the extraction solvent is slightly acidic (pH 2.5-4.0) by adding a small amount of a weak acid like formic or acetic acid. 3. Increase Temperature (with caution): If not dealing with enzymatic degradation, moderately increasing the temperature (e.g., to 40-50°C) can improve extraction efficiency. |
| Discoloration (browning) of the extract. | Oxidation: Phenolic compounds are being oxidized. | 1. Add Antioxidants: Incorporate ascorbic acid (0.1-1% w/v) into the extraction solvent to act as a sacrificial antioxidant. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between batches. | Variability in Plant Material or Procedure: Differences in harvesting time, storage, or extraction protocol. Light Exposure: Inconsistent exposure to light during extraction. | 1. Standardize Protocol: Ensure all extraction parameters (time, temperature, solvent ratio, etc.) are kept consistent. 2. Protect from Light: Wrap extraction vessels in aluminum foil or use amber glassware consistently. 3. Homogenize Plant Material: Ensure the plant material is ground to a uniform and fine powder for consistent extraction. |
Data Presentation
Table 1: Influence of pH on Flavonoid Stability and Extraction
| pH Range | Stability of Flavonoid Glycosides | Extraction Yield | Recommendation |
| < 2.5 | Generally stable, but risk of acid hydrolysis of glycosidic bonds with strong acids and heat. | May be reduced for some compounds. | Use with caution, preferably with weaker acids. |
| 2.5 - 4.0 | High Stability | Often Optimal | Recommended for extraction. |
| 4.0 - 6.0 | Good Stability | Generally good | A safe range for many extractions. |
| 6.0 - 7.0 | Moderate Stability | Variable | Nearing neutral pH, risk of degradation increases. |
| > 7.0 | Low Stability (Degradation increases) | Can be low due to degradation | Avoid alkaline conditions. |
Table 2: Effect of Temperature on Extraction and Degradation
| Temperature Range | Effect on Extraction Efficiency | Risk of Degradation | Recommendation |
| 4 - 25°C (Refrigerated/Room Temp) | Lower efficiency, requires longer extraction times. | Minimal | Ideal for preventing thermal degradation, especially for sensitive compounds. |
| 25 - 50°C | Good balance of efficiency and stability. | Low to Moderate | A common range for many extraction protocols. |
| 50 - 70°C | High efficiency, shorter extraction times. | Moderate | Can be used for robust compounds or with shorter extraction times (e.g., UAE/MAE). Also the range for thermal inactivation of enzymes. |
| > 75°C | Very high efficiency, but significant risk of degradation. | High | Generally not recommended for flavonoid glycosides. |
Experimental Protocols
Protocol 1: Thermal Inactivation of Enzymes in Fresh Plant Material
-
Harvesting: Harvest fresh plant material and process it immediately.
-
Blanching: Submerge the plant material in hot water at 80-90°C for 2-3 minutes.
-
Cooling: Immediately transfer the blanched material to an ice bath to halt the heating process.
-
Drying: Gently pat the material dry or proceed to lyophilization for complete water removal.
-
Grinding: Grind the dried, enzyme-inactivated material into a fine powder for extraction.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) with Degradation Prevention
-
Sample Preparation: Use 1 gram of finely ground, enzyme-inactivated plant material.
-
Solvent Preparation: Prepare an extraction solvent of 70% ethanol in water. Adjust the pH to 3.5 with formic acid. Add 0.5% (w/v) ascorbic acid to the solvent.
-
Extraction:
-
Add the plant material to 30 mL of the prepared solvent in a glass vessel.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic power to approximately 300 W and the temperature to 40°C.
-
Extract for 30-40 minutes. Ensure the vessel is protected from light.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Alternatively, filter the mixture through Whatman No. 1 filter paper.
-
-
Storage: Store the resulting extract at -20°C in an amber vial to prevent further degradation. For long-term storage, -80°C is recommended.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Optimized workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of Kaempferol-3-Glucorhamnoside from Plant Extracts
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Kaempferol-3-glucorhamnoside in their plant extraction experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to a suboptimal yield of this compound and provides actionable solutions.
Issue 1: Consistently Low Yield of this compound
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the extraction solvent is crucial for efficiently extracting flavonoid glycosides. This compound, being a polar molecule, requires a polar solvent system.[1] Solution: Employ a hydroalcoholic solvent system, such as 50-80% ethanol or methanol in water.[2][3] Conduct small-scale trials with varying alcohol concentrations to determine the optimal polarity for your specific plant material. |
| Suboptimal Extraction Temperature | While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile compounds like flavonoid glycosides.[2] Solution: Optimize the extraction temperature by performing extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) and analyzing the yield. For many flavonoids, temperatures between 60-70°C are effective.[2] |
| Inefficient Particle Size Reduction | The surface area of the plant material available for solvent contact directly impacts extraction efficiency. Large particles can limit solvent penetration. Solution: Grind the dried plant material to a fine, uniform powder (typically 0.25 mm to 0.5 mm) to maximize the surface area for extraction. |
| Enzymatic Degradation of the Glycoside | The presence of endogenous enzymes, such as β-glucosidases and rhamnosidases, in the plant material can cleave the sugar moieties from this compound, leading to a lower yield of the desired glycoside and an increase in the aglycone (kaempferol). Solution: Inactivate endogenous enzymes prior to extraction. This can be achieved by thermal treatment, such as blanching the fresh plant material or by using a denaturing solvent. Alternatively, perform the extraction at low temperatures (e.g., 4°C) to minimize enzyme activity. |
| Inadequate Extraction Time or Method | The duration of the extraction and the chosen method may not be sufficient to extract the target compound fully. Solution: Experiment with increasing the extraction time. Consider employing advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can reduce extraction time and improve efficiency. |
Issue 2: Inconsistent Yields Between Batches
| Potential Cause | Suggested Solution |
| Inhomogeneous Plant Material | Variations in the flavonoid content within the plant material can lead to inconsistent results. Solution: Thoroughly homogenize the ground plant material before weighing samples for extraction to ensure uniformity across batches. |
| Fluctuations in Extraction Parameters | Minor variations in temperature, time, or solvent-to-solid ratio can impact extraction efficiency. Solution: Maintain strict and consistent control over all extraction parameters for each experiment using calibrated equipment. |
| Solvent Evaporation | During extractions performed at elevated temperatures, solvent can evaporate, altering the solid-to-liquid ratio. Solution: Use a condenser during reflux or Soxhlet extractions to prevent solvent loss. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield of this compound?
A1: A common culprit for low yields of flavonoid glycosides is enzymatic degradation by endogenous plant enzymes during the extraction process. This can be addressed by inactivating these enzymes before or during extraction. Another frequent issue is the use of a suboptimal solvent system that does not efficiently solubilize the polar glycoside.
Q2: How can I confirm if enzymatic degradation is occurring?
A2: To confirm enzymatic degradation, you can analyze your extract for the presence of the aglycone, kaempferol. A high concentration of kaempferol relative to this compound suggests that the glycoside is being hydrolyzed.
Q3: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A3: Both UAE and MAE can significantly reduce extraction times and solvent consumption compared to traditional methods like maceration or Soxhlet extraction. They often lead to higher extraction yields by efficiently disrupting plant cell walls, enhancing solvent penetration and mass transfer.
Q4: Which plant species are known to contain this compound?
A4: this compound has been reported in various plants, including Thesium chinense, Chenopodium fremontii, and Punica granatum.
Q5: How does the drying method affect the final yield?
A5: The drying method is a critical step. Improper drying can lead to the degradation of flavonoids. Freeze-drying is often preferred as it preserves the chemical integrity of thermolabile compounds better than air or oven drying.
Quantitative Data
Currently, there is limited publicly available data detailing the specific yield of this compound in mg/g from different plant sources using various extraction methods. Research often focuses on the identification and biological activity of the compound rather than optimizing and quantifying its extraction yield. However, for related kaempferol glycosides, yields can vary significantly based on the plant part, geographical source, and extraction technique. One study on Thesium chinense noted geographical variations in the relative abundance of kaempferol glycosides, with Kaempferol 3-O-beta-sophoroside showing a 3.2-fold increase in samples from one region compared to others, while Kaempferol 7-neohesperidoside decreased by 82% in the same samples, highlighting the significant impact of the plant's origin.
Experimental Protocols
Protocol 1: General Solvent Extraction of Kaempferol Glycosides
This protocol is a general method that can be adapted for the extraction of this compound.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, flowers) at a controlled temperature (e.g., 40-50°C) or by freeze-drying to a constant weight.
-
Grind the dried material into a fine powder (particle size of 0.25-0.5 mm).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 70% aqueous ethanol.
-
Extract using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours.
-
Reflux: Heat the mixture under reflux at 60°C for 2 hours.
-
Ultrasonication (UAE): Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.
-
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant material.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Purification (Column Chromatography):
-
The crude extract can be further purified using column chromatography. A common approach involves:
-
Initial Fractionation: Use a macroporous resin column (e.g., MCI gel) and elute with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol) to obtain fractions with different polarities.
-
Further Purification: Subject the fraction containing the target compound to further chromatography on Sephadex LH-20, polyamide, or silica gel columns, using appropriate solvent systems to isolate this compound.
-
-
Protocol 2: Method to Prevent Enzymatic Degradation
-
Enzyme Inactivation (Blanching):
-
For fresh plant material, briefly immerse it in boiling water or steam for 1-2 minutes.
-
Immediately cool the material in an ice bath to halt the heating process.
-
Proceed with drying and extraction as described in Protocol 1.
-
-
Cold Extraction:
-
Perform the entire extraction process at a low temperature (e.g., 4°C).
-
Use pre-chilled solvents and keep the extraction vessel on ice.
-
This method minimizes the activity of endogenous enzymes without the need for heat treatment.
-
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General workflow for the extraction and purification of this compound.
References
Technical Support Center: Flavonoid Glycoside Analysis by NMR
Welcome to the technical support center for the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of flavonoid glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for elucidating the structure of a flavonoid glycoside using NMR?
A1: A systematic approach combining one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for full structural characterization.[1][2] The typical workflow involves:
-
Initial Assessment (1D NMR): Acquire ¹H and ¹³C NMR spectra to get an initial overview of the molecule. ¹H NMR provides information on the number and type of protons (aromatic, anomeric, sugar), while ¹³C NMR and DEPT experiments reveal the number and types of carbons (C, CH, CH₂, CH₃).[1][2][3]
-
Identify Spin Systems (COSY): Use a ¹H-¹H Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings within individual rings (e.g., within the A-ring, B-ring, or a sugar moiety).
-
Direct C-H Correlation (HSQC): A Heteronuclear Single Quantum Coherence (HSQC) spectrum is used to correlate each proton with its directly attached carbon atom. This is crucial for assigning carbon signals based on proton assignments.
-
Establish Long-Range Connectivity (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is key to connecting the different structural fragments. It shows correlations between protons and carbons that are two to three bonds away, which is critical for identifying the glycosylation site—the point of attachment between the sugar and the flavonoid aglycone.
-
Determine Stereochemistry (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments reveal through-space correlations between protons. This is vital for determining the stereochemistry and confirming the glycosidic linkage.
Q2: My ¹H-NMR spectrum is very complex, with many overlapping signals. How can I resolve them?
A2: Signal overlap is a common issue, especially in the sugar region (δH 3.2–4.2 ppm) and the aromatic region. Several strategies can help:
-
2D NMR Techniques: 2D experiments like COSY, HSQC, and HMBC spread the signals into a second dimension, significantly improving resolution and allowing for the differentiation of individual signals that overlap in the 1D spectrum.
-
Varying Experimental Conditions: Changing the solvent or the temperature can alter the chemical shifts of certain protons, potentially resolving overlap. For instance, acquiring spectra in different solvents like DMSO-d₆, methanol-d₄, or pyridine-d₅ can induce shifts.
-
Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength increases spectral dispersion, which can resolve overlapping signals.
-
Selective 1D Experiments: Techniques like 1D TOCSY or 1D NOESY can be used to selectively excite a specific proton and observe only the signals from coupled or spatially close protons, simplifying the spectrum.
Q3: How do I identify the type of sugar(s) attached to the flavonoid?
A3: Identifying the sugar moiety involves analyzing its unique NMR signature:
-
Anomeric Proton Signal: The anomeric proton (H-1" of the sugar) is a key diagnostic signal, typically appearing in a relatively clear region of the ¹H NMR spectrum (δH ~4.4–6.0 ppm).
-
Coupling Constants (J-values): The coupling constant of the anomeric proton provides information about its orientation. A large J-value (~7-8 Hz) typically indicates a β-anomeric configuration, while a smaller J-value (~2-3 Hz) suggests an α-anomeric configuration.
-
Spin System Analysis: Starting from the anomeric proton, use a COSY spectrum to trace the connectivity through the entire sugar spin system (H-1" → H-2" → H-3", etc.).
-
¹³C Chemical Shifts: The chemical shifts of the sugar carbons, assigned using an HSQC spectrum, are also characteristic. For example, the anomeric carbon (C-1") resonates at δC ~95-110 ppm. A DEPT-135 experiment can help distinguish CH₂ groups (negative signal) from CH/CH₃ groups (positive signals), which is useful for identifying 6-deoxyhexoses like rhamnose (which has a CH₃ group).
Q4: What is the most reliable way to determine the glycosylation position?
A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method for identifying the linkage point between the sugar and the flavonoid aglycone. The key is to look for a long-range correlation (a cross-peak) between the anomeric proton of the sugar (e.g., H-1") and the carbon of the flavonoid aglycone to which it is attached (e.g., C-7, C-3, or C-4'). This ³JCH correlation provides unambiguous proof of the glycosidic bond location.
Troubleshooting Guide
Problem: I can't find the correlation between the anomeric proton and the aglycone in my HMBC spectrum.
-
Possible Cause 1: Suboptimal HMBC Parameters. The long-range coupling constant (ⁿJCH) used in the HMBC experiment is typically optimized for a range of 6-8 Hz. If the actual coupling constant for the glycosidic linkage is outside this range, the signal may be weak or absent.
-
Solution: Run the HMBC experiment again with different optimization values for the long-range coupling (e.g., try optimizing for 4 Hz and 10 Hz) to see if the correlation appears.
-
-
Possible Cause 2: Low Sample Concentration. HMBC is a less sensitive experiment compared to HSQC. If the sample concentration is too low, the signal for the long-range correlation may be lost in the noise.
-
Solution: If possible, increase the sample concentration. Alternatively, increase the number of scans during acquisition to improve the signal-to-noise ratio.
-
-
Possible Cause 3: Quaternary Carbon Linkage. If the sugar is attached to a quaternary carbon on the aglycone that is far from any protons, observing a clear HMBC correlation from a proton on the aglycone can be difficult.
-
Solution: Rely on the correlation from the anomeric proton (H-1") to the aglycone carbon. Additionally, NOESY/ROESY experiments can provide supporting evidence by showing a through-space correlation between the anomeric proton and protons on the aglycone near the linkage site.
-
Problem: The signals for the sugar protons are a broad, unresolved lump.
-
Possible Cause 1: Intermediate Chemical Exchange. Protons of hydroxyl groups can undergo chemical exchange with residual water in the solvent (especially methanol-d₄), leading to signal broadening. Conformational flexibility in the sugar ring can also cause this effect.
-
Solution 1: Lower the temperature of the experiment. This can slow down exchange processes and sharpen the signals.
-
Solution 2: Ensure the sample is thoroughly dried to minimize residual water. Use a high-purity deuterated solvent.
-
Solution 3: Acquire the spectrum in a different solvent, such as DMSO-d₆, which is less prone to proton exchange with hydroxyl groups.
-
Problem: I am unsure about the stereochemistry of the glycosidic linkage.
-
Possible Cause: Ambiguous Coupling Constants. While the anomeric proton's coupling constant is a good indicator, it may not be definitive in all cases, especially with unusual sugars or strained conformations.
-
Solution: Use 2D NOESY or ROESY experiments. A clear NOE cross-peak between the anomeric proton (H-1") and protons on the aglycone provides strong evidence for their spatial proximity, helping to confirm the linkage position and stereochemistry. For example, in a flavonoid 7-O-glycoside, an NOE between H-1" of the sugar and H-6/H-8 of the aglycone would be expected.
-
Data Presentation: Typical NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common flavonoid and sugar moieties in DMSO-d₆. Note that values can shift based on substitution patterns and solvent effects.
Table 1: Typical ¹H NMR Chemical Shifts (δH, ppm) in DMSO-d₆
| Proton(s) | Flavone Aglycone | Sugar Moiety |
| Aromatic (A/B Rings) | 6.0 - 8.0 | - |
| H-3 (Flavone) | 6.5 - 7.0 | - |
| Anomeric (H-1") | - | 4.5 - 5.5 |
| Other Sugar Protons | - | 3.0 - 4.5 |
| Rhamnose CH₃ | - | ~1.0-1.2 (doublet) |
| Aglycone OH | 9.0 - 13.0 | - |
Table 2: Typical ¹³C NMR Chemical Shifts (δC, ppm) in DMSO-d₆
| Carbon(s) | Flavone Aglycone | Sugar Moiety |
| C=O (C-4) | 175 - 185 | - |
| Oxygenated Aromatic | 155 - 165 | - |
| Non-oxygenated Aromatic | 90 - 135 | - |
| Anomeric (C-1") | - | 98 - 108 |
| Other Sugar Carbons | - | 60 - 85 |
| Rhamnose CH₃ | - | ~18 |
Experimental Protocols
1. Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO-d₆) is a common choice as it dissolves a wide range of flavonoid glycosides and minimizes the exchange of hydroxyl protons. Methanol-d₄ (CD₃OD) is also used, but hydroxyl protons will exchange with deuterium.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of deuterated solvent. For sensitive experiments like HMBC or on low-concentration samples, a microprobe may be beneficial.
-
Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.
2. Key NMR Experiments
-
¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise (typically 16-64 scans), a spectral width covering ~0-15 ppm, and a relaxation delay (d1) of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A DEPT-135 experiment should also be run to differentiate CH/CH₃, CH₂, and quaternary carbons.
-
2D COSY: This experiment identifies ¹H-¹H spin-spin couplings. A standard gradient-selected (gCOSY) experiment is typically sufficient.
-
2D HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei. A gradient-selected, sensitivity-enhanced HSQC is recommended for optimal results.
-
2D HMBC: This experiment detects long-range (2-3 bond) ¹H-¹³C correlations. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8 Hz. It is crucial for connecting disparate parts of the molecule.
-
2D NOESY/ROESY: These experiments detect through-space proton correlations. NOESY is suitable for small to large molecules, but for medium-sized molecules (~700-1500 Da) where the NOE effect can be zero, ROESY is the preferred experiment. A mixing time of 300-800 ms is a good starting point.
Visualizations
Caption: Workflow for flavonoid glycoside structure elucidation using NMR.
Caption: Relationship between 2D NMR experiments and structural information.
References
Strategies to enhance the bioavailability of kaempferol glycosides
Welcome to the Technical Support Center for Kaempferol Glycoside Bioavailability Enhancement. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Solubility and Formulation Issues
Question: My kaempferol glycoside extract has very poor aqueous solubility, which is limiting my in vitro experiments. How can I improve this?
Answer: Poor aqueous solubility is a primary barrier to the clinical application of kaempferol and its glycosides[1]. Several formulation strategies can significantly enhance solubility. The most common and effective methods involve creating amorphous solid dispersions or utilizing nanocarrier systems.
-
Solid Dispersions (SDs): This is a highly effective technique for improving the solubility of poorly soluble compounds[2][3]. By dispersing the kaempferol compound in an amorphous form within a hydrophilic carrier, you can disrupt the crystalline structure, leading to enhanced dissolution[3][4].
-
Carriers: Common carriers include polymers like Poloxamer 407, Polyethylene Glycol (PEG) 6000, and cyclodextrins.
-
Expected Outcome: A study using Poloxamer 407 as a carrier reported a remarkable 4000-fold increase in the aqueous solubility of kaempferol. Another study preparing kaempferol solid dispersions with citric acid and Soluplus also noted significantly improved dissolution rates.
-
-
Nanotechnology: Encapsulating kaempferol into nanoparticles or nanostructured lipid carriers (NLCs) can improve solubility and provide targeted delivery. These formulations are particularly useful for both in vitro and in vivo applications.
-
Carriers: Biodegradable polymers such as PLGA (polylactic-co-glycolic acid) and lipids are often used.
-
Expected Outcome: Nanoformulations have been shown to be better absorbed, exhibit improved target delivery, and have enhanced bioavailability compared to the free compound.
-
-
Complexation: Forming complexes with phospholipids or polysaccharides can also improve solubility and dissolution rates. A kaempferol-phospholipid complex, for example, showed enhanced aqueous solubility and an improved in vitro dissolution rate.
Question: I am developing a solid dispersion of kaempferol. Which preparation method and carrier should I choose?
Answer: The choice of method and carrier depends on the specific properties of your compound and your experimental goals.
-
Methods: The solvent evaporation and melting methods are both widely used.
-
Solvent Evaporation: Involves dissolving both the drug and carrier in a common solvent, followed by evaporation. This method is suitable for heat-sensitive compounds.
-
Melting Method: The drug is dissolved in the molten carrier. This method is simpler and avoids the use of organic solvents. A study found that a solid dispersion of kaempferol with Poloxamer 407 prepared by the melting method led to a twofold greater oral bioavailability in rats compared to the free drug.
-
Mechanochemical Preparation: This technique involves grinding the compound with a carrier (e.g., arabinogalactan) to create amorphous complexes, which enhances solubility and bioavailability.
-
-
Carriers: The selection of a carrier is crucial.
-
Poloxamer 407: Has been shown to significantly increase both solubility and oral bioavailability.
-
Mannitol, PEG 6000, β-cyclodextrin: These are also effective carriers. Increasing the drug-to-carrier ratio generally leads to better solubility.
-
Eudragit Polymers: Can be used to create amorphous solid dispersions via ball milling, which improves kaempferol's solubility at various pH levels.
-
Section 2: In Vivo Bioavailability and Metabolism
Question: After oral administration of a kaempferol glycoside in my animal model, I'm observing very low plasma concentrations of the active compound. What is the likely cause?
Answer: The low oral bioavailability of kaempferol glycosides is a well-documented issue stemming from several factors:
-
Poor Absorption: The glycoside forms are generally more hydrophilic than the aglycone (kaempferol itself), which can limit passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: Kaempferol that is absorbed undergoes extensive first-pass metabolism in the liver, where it is rapidly converted into methylated, sulfated, or glucuronidated forms.
-
Gut Microbiota Metabolism: The intestinal microbiota plays a crucial role in metabolizing flavonoid glycosides. They first hydrolyze the glycosides to the aglycone, kaempferol. This aglycone is then further broken down into smaller phenolic acids, such as 3-(4-hydroxyphenyl)propionic acid and phenylacetic acid. This degradation reduces the amount of kaempferol available for absorption.
Question: How can I overcome the low in vivo bioavailability of kaempferol glycosides?
Answer: To enhance in vivo bioavailability, you can use formulation strategies or modify the compound itself.
-
Formulation Strategies:
-
Solid Dispersions: As mentioned, solid dispersions improve dissolution, which is a rate-limiting step for absorption. A solid dispersion of kaempferol with Poloxamer 407 doubled the peak plasma concentration (Cmax) and the area under the curve (AUC) in rats.
-
Phospholipid Complexes: Complexing kaempferol with phospholipids can enhance absorption and oral bioavailability.
-
Nanoparticles/NLCs: These systems can protect the compound from degradation in the GI tract and facilitate its transport across the intestinal barrier, significantly improving bioavailability.
-
-
Enzymatic Hydrolysis (Pre-administration): Converting the glycosides to the more lipophilic aglycone, kaempferol, before administration can improve absorption. The aglycone form is more readily absorbed in the small intestine.
-
Co-administration: Administering kaempferol with other specific flavonoids or with dietary fat may enhance its absorption. For the related flavonoid quercetin, co-administration with high-fat food increased its maximum plasma concentration by 45%.
Section 3: Conversion to Aglycone
Question: I need to convert kaempferol glycosides into the aglycone (kaempferol) for my experiments. What is the most efficient method?
Answer: Enzymatic hydrolysis is a highly specific and efficient method for converting kaempferol glycosides to their aglycone form without the harsh conditions of acid hydrolysis.
-
Choice of Enzymes: The selection of the enzyme depends on the specific sugar moieties attached to the kaempferol backbone.
-
Snailase: This commercial enzyme mix has been shown to be highly effective for hydrolyzing kaempferol glycosides to the aglycone across various plant extracts.
-
Hesperidinase and β-galactosidase: A combination of these enzymes was found to be optimal for the complete bioconversion of two complex kaempferol glycosides from green tea seed, yielding kaempferol with over 95% purity.
-
Viscozyme: This enzyme complex can transform complex kaempferol glycosides (camelliaside A and B) into kaempferol through non-specific hydrolysis.
-
Fungal Fermentation: Fermentation with specific fungal strains, such as Rhizopus oryzae, can also effectively deglycosylate kaempferol glycosides to produce the aglycone.
-
Quantitative Data on Bioavailability Enhancement
The following table summarizes quantitative data from various studies on enhancing the solubility and bioavailability of kaempferol.
| Strategy | Carrier / Method | Key Outcome(s) | Fold Increase (Approx.) | Reference |
| Solid Dispersion | Poloxamer 407 (Melting Method) | Increased aqueous solubility | 4000x in solubility | |
| Poloxamer 407 (Melting Method) | Increased oral bioavailability in rats | 2x in AUC & Cmax | ||
| Mannitol, PEG 6000, β-cyclodextrin | Enhanced solubility and dissolution rate | Not specified | ||
| Complexation | Phospholipid (Freeze-drying) | Enhanced aqueous solubility and dissolution | Not specified | |
| Arabinogalactan / Na₂GA (Mechanochemistry) | Improved solubility and dissolution | Not specified | ||
| Chemical Modification | Sulfonation | Increased aqueous solubility | >1500x in solubility | |
| Nanoformulation | Nanostructured Lipid Carriers (NLCs) | Increased cellular uptake and apoptosis | Not specified |
Detailed Experimental Protocols
Protocol 1: Preparation of Kaempferol Solid Dispersion via Solvent Evaporation
This protocol is adapted from methodologies used for preparing solid dispersions to enhance solubility.
Objective: To prepare a kaempferol solid dispersion using a hydrophilic carrier to improve its aqueous solubility and dissolution rate.
Materials:
-
Kaempferol
-
Carrier (e.g., Polyethylene Glycol 6000, Mannitol, or β-cyclodextrin)
-
Solvent (e.g., Methanol or Ethanol)
-
Rotary evaporator
-
Vacuum oven or desiccator
-
Mortar and pestle
-
Sieves (e.g., 100-mesh)
Methodology:
-
Define Ratios: Prepare different drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:6) to optimize the formulation.
-
Dissolution: Accurately weigh kaempferol and the selected carrier. Dissolve both components completely in a sufficient volume of a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid mass or thin film is formed on the flask wall.
-
Drying: Scrape the solid mass from the flask. Dry the material further in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in an airtight container in a desiccator at room temperature until further analysis.
Characterization:
-
Dissolution Study: Perform an in vitro dissolution test using a USP dissolution apparatus (e.g., paddle type) in a suitable buffer (e.g., pH 6.8 phosphate buffer) to compare the release profile against pure kaempferol.
-
Physical Characterization: Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of kaempferol within the dispersion. Fourier Transform Infrared (FT-IR) spectroscopy can be used to check for interactions between the drug and the carrier.
Protocol 2: Enzymatic Hydrolysis of Kaempferol Glycosides
This protocol provides a general framework for converting kaempferol glycosides to kaempferol aglycone using commercial enzymes.
Objective: To efficiently hydrolyze the sugar moieties from kaempferol glycosides to yield the aglycone, kaempferol.
Materials:
-
Kaempferol glycoside extract or pure glycoside
-
Enzyme (e.g., Snailase, Viscozyme, or a combination of Hesperidinase and β-galactosidase)
-
Buffer solution (e.g., citrate or acetate buffer, pH optimized for the enzyme, typically pH 4-5)
-
Incubator or water bath
-
Quenching solvent (e.g., Ethanol or Methanol)
-
Centrifuge
-
HPLC system for analysis
Methodology:
-
Substrate Preparation: Dissolve a known concentration of the kaempferol glycoside-containing material in the appropriate buffer solution.
-
Enzyme Reaction: Add the selected enzyme(s) to the substrate solution. The optimal enzyme concentration and reaction time should be determined empirically. A typical starting point is 1-5% (w/w) enzyme-to-substrate ratio.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a period ranging from a few hours to 24 hours. Gently agitate the mixture during incubation.
-
Monitoring: Periodically take aliquots from the reaction mixture, stop the reaction by adding a quenching solvent (like cold ethanol), and analyze via HPLC to monitor the disappearance of the glycoside peak and the appearance of the kaempferol aglycone peak.
-
Reaction Termination: Once the reaction is complete (as determined by HPLC), terminate it by heating the mixture (e.g., to 90-100°C for 10 minutes) to denature the enzyme.
-
Purification: Centrifuge the mixture to remove any precipitate. The supernatant containing the kaempferol aglycone can be used directly or further purified using techniques like column chromatography or preparative HPLC.
Visualizations: Workflows and Pathways
Caption: Decision workflow for selecting a strategy to enhance kaempferol glycoside bioavailability.
Caption: Metabolic pathway of kaempferol glycosides by human gut microbiota.
Caption: Experimental workflow for preparing a kaempferol solid dispersion by solvent evaporation.
References
- 1. Novel formulations of Kaempferol and its monosaccharide derivatives for healing cancers and microbial infections [mnba-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. The Study of Amorphous Kaempferol Dispersions Involving FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Kaempferol-3-glucorhamnoside
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS analysis of Kaempferol-3-glucorhamnoside.
Troubleshooting Guides
This section offers step-by-step solutions to common issues encountered during the LC-MS analysis of this compound.
Issue 1: Significant Ion Suppression or Enhancement
-
Problem: You observe a significant decrease (suppression) or increase (enhancement) in the signal intensity of this compound when analyzing samples compared to a pure standard solution. This leads to inaccurate quantification.
-
Potential Causes:
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[4]
-
Improve Chromatographic Separation: Optimize the LC method to separate this compound from interfering matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.[1]
-
Sample Dilution: A simple dilution of the sample extract (e.g., 1:10 or 1:100) can reduce the concentration of matrix components. However, ensure the analyte concentration remains above the limit of detection.
-
Use an Appropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects. If a SIL-IS for this compound is unavailable, a structural analog that elutes close to the analyte can be a viable alternative.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Problem: The chromatographic peak for this compound is not symmetrical, exhibiting tailing or fronting, which can affect integration and reproducibility.
-
Potential Causes:
-
Secondary interactions between the analyte and the stationary phase.
-
Column overload.
-
Inappropriate mobile phase pH.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For flavonoids like this compound, a lower pH (around 2.5-3.5) is generally preferred to suppress the ionization of phenolic hydroxyl groups, which minimizes peak tailing. The use of mobile phase additives like formic acid or acetic acid is common.
-
Reduce Injection Volume/Concentration: Injecting a smaller volume or diluting the sample can prevent column overload.
-
Check Column Health: The column may be contaminated or degraded. Flushing the column or replacing it may be necessary.
-
Issue 3: Low Sensitivity and Poor Reproducibility
-
Problem: The signal for this compound is weak, and the results are not consistent between injections.
-
Potential Causes:
-
Significant ion suppression.
-
Suboptimal sample preparation leading to analyte loss.
-
Issues with the LC-MS system, such as a dirty ion source.
-
-
Troubleshooting Steps:
-
Address Ion Suppression: Follow the steps outlined in "Issue 1" to identify and mitigate ion suppression.
-
Optimize Sample Preparation: Evaluate the recovery of your current sample preparation method. The table below provides a comparison of common techniques.
-
System Maintenance: Ensure the LC-MS system is clean and properly maintained. Check for a clean ion source and proper calibration.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, plant extract). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The most common method is the post-extraction spike. This involves comparing the signal response of this compound in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.
Q3: What is the best strategy to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing accurate correction. If a SIL-IS for this compound is not available, using a close structural analog is the next best option.
Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix. For complex matrices like plasma or plant extracts, Solid-Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences. Liquid-Liquid Extraction (LLE) can also be very effective. For simpler matrices or when high throughput is required, a "dilute-and-shoot" approach may be sufficient, although it is less effective at removing matrix components.
Q5: Can I use a matrix-matched calibration curve to correct for matrix effects?
A5: Yes, preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects. However, this approach assumes that the matrix effect is consistent across all samples, which may not always be the case. It is also dependent on the availability of a true blank matrix.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Flavonoid Analysis
| Sample Preparation Technique | Typical Analyte Recovery (%) | Effectiveness in Matrix Removal | Throughput |
| Protein Precipitation (PPT) | 80-100% | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | 85-105% | High | Low to Moderate |
| QuEChERS | 80-110% | High | High |
| Dilute-and-Shoot | >99% (by definition) | Low | Very High |
Note: These are representative values for flavonoids and may vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plant Extracts
-
Sample Pre-treatment: Extract the plant material with a suitable solvent (e.g., 80% methanol). Evaporate the solvent and reconstitute the residue in a loading buffer (e.g., 10% methanol in water).
-
Column Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences (e.g., 5% methanol in water).
-
Elution: Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration.
-
Set B (Blank Matrix): Extract a blank matrix sample using your established protocol.
-
Set C (Post-Spiked Matrix): Spike this compound into the extracted blank matrix from Set B at the same concentration as Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: A general experimental workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for addressing matrix effects in LC-MS analysis.
References
Navigating the Solubility Challenges of Kaempferol-3-glucorhamnoside in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Kaempferol-3-glucorhamnoside in aqueous buffers. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting co-solvents for dissolving this compound for use in aqueous buffers?
Based on available data, dimethyl sulfoxide (DMSO) is a primary recommended co-solvent.[1] Other organic solvents such as ethanol and methanol are also viable options for creating a stock solution before dilution in an aqueous buffer.[2][3]
Q2: What is the expected solubility of this compound in common organic solvents?
This compound is soluble in several organic solvents. Notably, its solubility in DMSO is approximately 9 mg/mL.[1] It is also reported to be soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q3: How can I prepare a working solution of this compound in an aqueous buffer like PBS?
To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic co-solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted with the aqueous buffer of choice to the desired final concentration. For a similar compound, Kaempferol-3-glucoside, a 1:6 solution of DMSO:PBS (pH 7.2) yielded a solubility of approximately 0.14 mg/mL.
Q4: Are there any techniques to assist with the dissolution of this compound?
Yes, sonication is recommended to aid in the dissolution of this compound in solvents like DMSO.
Q5: For in vivo studies, what solvent systems are suggested?
For animal studies, a multi-component solvent system may be necessary. One suggested preparation involves initially dissolving this compound in DMSO, followed by the addition of PEG300, Tween 80, and finally a saline or PBS solution.
Troubleshooting Guide
Issue: My this compound is not dissolving in the aqueous buffer.
-
Solution: Direct dissolution in aqueous buffers is challenging due to the compound's low water solubility. It is essential to use a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, and then dilute this stock solution into your aqueous buffer with vigorous stirring.
Issue: Precipitation occurs when I add my DMSO stock solution to the aqueous buffer.
-
Possible Cause: The concentration of the organic co-solvent in the final aqueous solution may be too high, or the final concentration of the compound may exceed its solubility limit in the mixed solvent system.
-
Solution 1: Decrease the volume of the DMSO stock solution added to the buffer. This will lower the final percentage of DMSO.
-
Solution 2: Prepare a more dilute stock solution in DMSO, which will require a larger volume to be added to the buffer but will result in a lower final DMSO concentration.
-
Solution 3: After adding the stock solution to the buffer, briefly sonicate the final solution to aid in dissolution and prevent immediate precipitation.
Issue: I am concerned about the effects of the organic co-solvent on my cells/assay.
-
Solution: It is crucial to determine the tolerance of your experimental system to the chosen co-solvent. Run a vehicle control experiment with the same concentration of the co-solvent (e.g., DMSO) in your aqueous buffer without the this compound to assess any potential effects on your assay. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays to minimize toxicity.
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound and related compounds.
| Compound | Solvent System | Solubility |
| Kaempferol-3-O-glucorhamnoside | DMSO | 9 mg/mL |
| Kaempferol-3-glucoside | 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL |
| Kaempferol | 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL |
| Kaempferol | Ethanol | ~11 mg/mL |
| Kaempferol | DMSO | ~10 mg/mL |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in an Aqueous Buffer Using a Co-solvent
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the tube to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If dissolution is difficult, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
To prepare the final working solution, slowly add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring. For example, to prepare a 100 µM solution from a 10 mM stock, you would add 10 µL of the stock to 990 µL of buffer.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5% v/v for cell-based assays).
-
Visualizing the Workflow
The following diagram illustrates the decision-making process for dissolving this compound in an aqueous buffer.
Caption: Workflow for dissolving this compound.
References
Technical Support Center: Enhancing Kaempferol-3-Glucorhamnoside Solubility with Cyclodextrins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the aqueous solubility of Kaempferol-3-glucorhamnoside using cyclodextrins.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of complexing this compound with cyclodextrins.
1. Low Solubility Enhancement
-
Question: We are observing a lower-than-expected increase in the solubility of this compound after complexation with β-cyclodextrin. What are the possible reasons and solutions?
-
Answer:
-
Steric Hindrance: The bulky glucorhamnoside moiety at the 3-position of the kaempferol backbone can sterically hinder the inclusion of the flavonoid into the cyclodextrin cavity. The sugar group may be too large to allow the core kaempferol structure to penetrate deeply into the cyclodextrin.
-
Incorrect Cyclodextrin Choice: Native β-cyclodextrin has a relatively small cavity and limited aqueous solubility itself (approximately 18.5 g/L).[1] For bulky glycosides, modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often more effective due to their larger cavity size and significantly higher water solubility.[2] Studies on the aglycone, kaempferol, have shown that HP-β-CD provides a more significant solubilizing effect compared to standard β-CD.[3][4][5]
-
Suboptimal Stoichiometry: While a 1:1 molar ratio is common for flavonoid-cyclodextrin complexes, the optimal ratio for a glycoside might differ. It is recommended to perform a Job's plot or use phase solubility studies to determine the ideal stoichiometry for your specific complex.
-
Inefficient Complexation Method: The method used to prepare the inclusion complex is crucial. Simple physical mixing is often insufficient. Consider using more robust methods like freeze-drying, kneading, or co-precipitation to facilitate complex formation.
-
2. Precipitation of the Complex
-
Question: Our this compound-cyclodextrin complex precipitates out of the aqueous solution over time. How can we prevent this?
-
Answer:
-
Low Stability Constant: The precipitation may indicate a weak association between the host (cyclodextrin) and the guest (this compound), leading to a low stability constant (K). This means the complex can easily dissociate back into its individual components. Using a modified cyclodextrin like HP-β-CD can lead to the formation of more stable complexes.
-
Supersaturation: The initial concentration of the complex in your solution might be too high, leading to supersaturation and subsequent precipitation. Try preparing solutions with a lower concentration of the complex.
-
pH Effects: The pH of the solution can influence the charge of both the flavonoid and the cyclodextrin, thereby affecting the stability of the inclusion complex. It is advisable to study the effect of pH on the stability of your complex.
-
3. Difficulty in Characterizing the Inclusion Complex
-
Question: We are struggling to confirm the formation of an inclusion complex between this compound and our chosen cyclodextrin using spectroscopic methods. What could be the issue?
-
Answer:
-
Subtle Spectroscopic Shifts: The changes in the UV-Vis or FT-IR spectra upon complexation can be very subtle, especially if the interaction is weak or if only a portion of the guest molecule is included in the cyclodextrin cavity. For UV-Vis, look for small shifts in the maximum absorbance wavelength (λmax). In FT-IR, characteristic peaks of the guest molecule may decrease in intensity or disappear, while the spectrum of the complex will be dominated by the peaks of the cyclodextrin.
-
Need for Multiple Characterization Techniques: Relying on a single analytical method may not be sufficient to confirm complex formation. A combination of techniques is recommended:
-
Differential Scanning Calorimetry (DSC): The melting point of the guest molecule should disappear or shift in the thermogram of the inclusion complex.
-
X-ray Diffraction (XRD): The crystalline peaks of the guest molecule should be absent in the diffractogram of the complex, indicating its amorphous dispersion within the cyclodextrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as ROESY, can provide direct evidence of the inclusion by showing spatial correlations between the protons of the guest and the inner protons of the cyclodextrin cavity.
-
-
II. Frequently Asked Questions (FAQs)
1. Which cyclodextrin is best for solubilizing this compound?
While there is no definitive answer without experimental data for this specific glycoside, based on studies with the aglycone kaempferol and other bulky flavonoids, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly recommended starting point. Its higher water solubility and larger, more flexible cavity make it more suitable for encapsulating larger guest molecules compared to native β-cyclodextrin.
2. What is the expected stoichiometry of the complex?
For most flavonoid-cyclodextrin complexes, a 1:1 stoichiometric ratio is observed. However, due to the presence of the glucorhamnoside moiety, it is crucial to experimentally determine the stoichiometry for your specific system using methods like the continuous variation method (Job's plot) or phase solubility studies.
3. How does the glucorhamnoside group affect complexation?
The glucorhamnoside group has a significant impact on complexation:
-
Increased Size and Steric Hindrance: The sugar moiety increases the overall size of the molecule, which may prevent its complete inclusion into the cyclodextrin cavity. It is more likely that a specific hydrophobic part of the kaempferol aglycone will be included.
-
Increased Hydrophilicity: The sugar group increases the overall water solubility of the molecule compared to its aglycone. This might lead to a lower driving force for inclusion into the hydrophobic cyclodextrin cavity.
4. What are the common methods for preparing the inclusion complex?
Commonly used and effective methods include:
-
Freeze-Drying (Lyophilization): This method involves dissolving both the cyclodextrin and the guest molecule in a solvent (usually water or a co-solvent system), freezing the solution, and then removing the solvent under vacuum. This is often considered the most effective method for achieving high complexation efficiency.
-
Kneading Method: A paste is formed by kneading the cyclodextrin with a small amount of water or a water-organic solvent mixture, and then the guest molecule is added and the kneading is continued. The resulting paste is then dried.
-
Co-precipitation: Both components are dissolved in a suitable solvent, and the complex is then precipitated by adding an anti-solvent.
III. Quantitative Data
The following tables summarize quantitative data from studies on the complexation of kaempferol (the aglycone) with various cyclodextrins. This data can serve as a valuable reference for initiating experiments with this compound.
Table 1: Solubility Enhancement of Kaempferol with Different Cyclodextrins
| Cyclodextrin | Concentration of CD (mol·L⁻¹) | Resulting Kaempferol Concentration (mol·L⁻¹) | Fold Increase in Solubility | Reference |
| HP-β-CD | 5.00 x 10⁻³ | 4.56 x 10⁻⁵ | 12.7 | |
| β-CD | 5.00 x 10⁻³ | - | - | |
| DM-β-CD | 5.00 x 10⁻³ | - | - | |
| γ-CD | 5.00 x 10⁻³ | - | - |
Note: Specific concentration values for β-CD, DM-β-CD, and γ-CD were not provided in the cited abstract, but HP-β-CD was found to be the most effective.
Table 2: Stability Constants (K) of Kaempferol-Cyclodextrin Complexes
| Cyclodextrin | Stability Constant (K) (L/mol) | Method | Reference |
| HP-β-CD | 2311.69 | Phase Solubility | |
| β-CD | - | Phase Solubility | |
| DM-β-CD | - | Phase Solubility | |
| γ-CD | - | Phase Solubility | |
| HP-β-CD | - | Fluorometric, Enzymatic, Solubility | |
| β-CD | - | Fluorometric, Enzymatic, Solubility | |
| G2-β-CD | - | Fluorometric, Enzymatic, Solubility |
Note: While the exact values for all cyclodextrins were not available in the abstracts, HP-β-CD consistently showed the highest complexation efficiency and stability.
IV. Experimental Protocols
1. Phase Solubility Study
This method is used to determine the stoichiometry and the apparent stability constant (K) of the complex.
-
Materials: this compound, selected cyclodextrin (e.g., HP-β-CD), distilled water, appropriate buffer solution, flasks, magnetic stirrer, shaker, spectrophotometer.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 10 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Seal the flasks and shake them at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, centrifuge or filter the solutions to remove the undissolved solid.
-
Determine the concentration of the dissolved this compound in the supernatant of each sample using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.
-
Analyze the resulting phase solubility diagram. A linear relationship (AL-type) suggests a 1:1 complex formation.
-
Calculate the stability constant (K) from the slope and the intrinsic solubility of the compound.
-
2. Preparation of Inclusion Complex by Freeze-Drying
-
Materials: this compound, cyclodextrin, distilled water or a suitable co-solvent, freeze-dryer.
-
Procedure:
-
Dissolve the cyclodextrin in distilled water to form a clear solution.
-
Dissolve the this compound in a minimal amount of a suitable co-solvent (if necessary) and add it dropwise to the cyclodextrin solution while stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Store the resulting powder in a desiccator.
-
V. Visualizations
Caption: Experimental workflow for a phase solubility study.
Caption: Mechanism of cyclodextrin inclusion complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Kaempferol-Phospholipid Complexes for Enhanced Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of kaempferol-phospholipid complexes to improve the solubility of kaempferol.
Frequently Asked Questions (FAQs)
Q1: Why is improving the solubility of kaempferol important?
A1: Kaempferol, a natural flavonoid with significant antioxidant and therapeutic potential, suffers from poor aqueous solubility.[1][2][3][4][5] This low solubility limits its bioavailability and, consequently, its clinical applications. By forming complexes with phospholipids, the solubility and absorption of kaempferol can be significantly enhanced.
Q2: What is a kaempferol-phospholipid complex?
A2: A kaempferol-phospholipid complex, sometimes referred to as a phytosome, is a formulation where kaempferol molecules are associated with phospholipids at a molecular level. This is not a simple mixture but a complex where weak intermolecular forces, such as hydrogen bonds and van der Waals interactions, are thought to contribute to its formation. This complexation masks the lipophilic nature of kaempferol, rendering it more soluble in aqueous media.
Q3: What are the common methods for preparing kaempferol-phospholipid complexes?
A3: The most frequently cited methods for preparing kaempferol-phospholipid complexes are the solvent evaporation method and the freeze-drying method. The choice of method can influence the characteristics of the final complex.
Q4: How can I confirm the formation of the kaempferol-phospholipid complex?
A4: Several analytical techniques are used to confirm the formation of the complex. These include:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify interactions between kaempferol and the phospholipid.
-
Differential Scanning Calorimetry (DSC): To observe changes in the thermal behavior of the components, indicating complex formation.
-
Powder X-ray Diffraction (PXRD): To confirm the transition of crystalline kaempferol to an amorphous state within the complex.
-
Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: To study the molecular interactions between kaempferol and the phospholipid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of the Complex | Incomplete reaction or loss of product during processing. | Optimize the formulation and process variables, such as the molar ratio of kaempferol to phospholipid, reaction time, and temperature. Ensure efficient collection of the product after drying. |
| Poor Solubility Improvement | Inefficient complexation. The product is a physical mixture rather than a true complex. | Confirm complex formation using characterization techniques like DSC, FTIR, and PXRD. Re-evaluate the preparation method, ensuring proper dissolution of both components in the chosen solvent. |
| Precipitation during Storage | Instability of the complex in the chosen solvent system or at the storage temperature. | Evaluate the stability of the complex under different storage conditions (temperature, light, humidity). Consider using a freeze-drying method to obtain a stable powder form. |
| Inconsistent Batch-to-Batch Results | Variation in raw materials or lack of control over critical process parameters. | Use well-characterized raw materials (kaempferol and phospholipid) with consistent purity. Strictly control parameters like solvent volume, reaction temperature, stirring speed, and drying conditions. |
| Amorphous Product Not Obtained | The crystalline structure of kaempferol is retained. | PXRD analysis is crucial to confirm the amorphous nature of the complex. Adjusting the solvent system or the cooling rate during preparation might facilitate the transition to an amorphous state. |
Quantitative Data Summary
Table 1: Improvement in Aqueous Solubility of Kaempferol
| Formulation | Solubility in Water (µg/mL) | Fold Increase | Reference |
| Pure Kaempferol | 1.59 | - | |
| Kaempferol-Phospholipid Complex (KA-PC) | 326.7 | ~205 | |
| Kaempferol in TFH | - | - | |
| Kaempferol in TFH-PC | - | 22.0 - 26.8 |
Table 2: Improvement in n-Octanol Solubility of Kaempferol
| Formulation | Solubility in n-Octanol (µg/mL) | Fold Increase | Reference |
| Pure Kaempferol | 942.8 | - | |
| Kaempferol-Phospholipid Complex (KA-PC) | 2874.4 | ~3 |
Table 3: Pharmacokinetic Parameters of Kaempferol and its Phospholipid Complex in Rats
| Formulation | Cmax (µg/mL) | AUC(0-48 h) (mg/L·h) | Relative Bioavailability (%) | Reference |
| Kaempferol (KP) | 1.43 ± 0.21 | 13.65 ± 3.12 | - | |
| Kaempferol-Phospholipid Complex (KP-PC) | 3.94 ± 0.83 | 57.81 ± 9.43 | - | |
| Kaempferol in TFH | - | - | - | |
| Kaempferol in TFH-PC | - | - | 172 |
Experimental Protocols
Solvent Evaporation Method
This method involves the dissolution of both kaempferol and a phospholipid in an organic solvent, followed by the removal of the solvent to form the complex.
Materials:
-
Kaempferol
-
Phospholipid (e.g., Phospholipon® 90H, Lipoid S100)
-
Anhydrous ethanol or other suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Round bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh kaempferol and the phospholipid in a predetermined molar ratio (e.g., 1:1, 1:2, 1:3).
-
Dissolve both components in a suitable volume of anhydrous ethanol in a round bottom flask.
-
The mixture can be stirred or refluxed at a specific temperature (e.g., 50°C) for a set duration (e.g., 3 hours) to facilitate complex formation.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film or a solid residue.
-
The resulting residue can be further treated with a non-solvent like n-hexane to remove any uncomplexed material.
-
Dry the final kaempferol-phospholipid complex in a vacuum oven to remove any residual solvent.
Freeze-Drying Method
This technique, also known as lyophilization, is used to produce a stable, powdered form of the complex.
Materials:
-
Kaempferol
-
Phospholipid
-
1,4-Dioxane or other suitable solvent
-
Round bottom flask
-
Freeze-dryer
Procedure:
-
Dissolve accurately weighed amounts of kaempferol and phospholipid in a suitable solvent like 1,4-dioxane in a round bottom flask.
-
Reflux the solution for a specified period.
-
Freeze the solution completely.
-
Lyophilize the frozen solution using a freeze-dryer to remove the solvent by sublimation, resulting in a powdered complex.
Solubility Analysis
This protocol determines the enhancement in the solubility of kaempferol upon complexation.
Procedure:
-
Add an excess amount of pure kaempferol or the kaempferol-phospholipid complex to a sealed vial containing a known volume of purified water or n-octanol.
-
Agitate the vials in a shaker water bath for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved material.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the concentration of kaempferol in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for the preparation and characterization of kaempferol-phospholipid complexes.
Caption: Logical relationship illustrating the formulation strategy to enhance kaempferol's bioavailability.
References
- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of kaempferol-phospholipid complex for pharmacokinetics and bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative study of different kaempferol glycosides' antioxidant activity
A Comparative Guide to the Antioxidant Activity of Kaempferol Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activities of various kaempferol glycosides, contrasting them with their aglycone form, kaempferol. Kaempferol is a major dietary flavonoid renowned for its antioxidant properties; however, in nature, it predominantly exists in glycosidic forms.[1][2] Understanding the structure-activity relationships and comparative efficacy of these glycosides is crucial for evaluating their therapeutic potential. This document synthesizes experimental data on their free-radical scavenging capabilities and explores the underlying cellular antioxidant mechanisms.
Structure-Activity Relationship: How Glycosylation Impacts Potency
The antioxidant activity of flavonoids like kaempferol is heavily influenced by their chemical structure, particularly the arrangement of hydroxyl (-OH) groups.[3] The process of glycosylation, where a sugar moiety attaches to the flavonoid backbone, can significantly alter this activity.
Key structural determinants for antioxidant capacity include:
-
The 3-position hydroxyl group: Substitution of the -OH group at the C-3 position, a common site for glycosylation, often leads to a decrease in antioxidant capacity.[4] This is because the 3-OH group is crucial for radical scavenging.
-
Planarity of the Molecule: Glycosylation can disrupt the planarity of the flavonoid structure, which may also contribute to reduced activity.[4]
-
Position of Glycosylation: Glycosylation at the 7-position generally has a less detrimental effect on antioxidant capacity compared to the 3-position. Studies comparing kaempferol-7-O-glucoside with 3-O-glycosides found the former to be a more potent free radical scavenger.
-
Type of Sugar Moiety: While the position is critical, the type of sugar (e.g., glucose, rhamnose, rutinoside) also plays a role, though its influence is generally considered secondary to the glycosylation site.
In essence, the aglycone kaempferol, with its free hydroxyl groups, is typically a more potent direct antioxidant than its glycosylated forms.
Quantitative Comparison of Antioxidant Activity
The most common methods for evaluating direct antioxidant activity involve measuring the scavenging of stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The efficacy is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
The table below summarizes the comparative antioxidant activities of kaempferol and several of its glycosides based on experimental data.
| Compound | Assay | IC50 Value (µM) | Source |
| Kaempferol (Aglycone) | DPPH | 47.93 | |
| ABTS | 0.34 | ||
| Kaempferol-7-O-glucoside | DPPH | > 100 | |
| ABTS | ~1.5 | ||
| Kaempferol-3-O-rhamnoside | DPPH | No significant activity | |
| ABTS | No significant activity | ||
| Kaempferol-3-O-rutinoside | DPPH | No significant activity | |
| ABTS | No significant activity | ||
| Kaempferol-3-O-glucoside | DPPH | 13.41 µg/mL* |
*Note: Data for Kaempferol-3-O-glucoside is from a separate study and presented in µg/mL, thus direct comparison requires molar mass conversion. However, the general trend observed in direct comparative studies is that kaempferol aglycone possesses the strongest free radical scavenging capacity, followed by its 7-O-glycosides, while 3-O-glycosides show significantly weaker or negligible activity in these assays.
Mechanisms of Antioxidant Action
Beyond direct radical scavenging, kaempferol and its glycosides exert antioxidant effects by modulating cellular signaling pathways. One of the most critical pathways is the Nrf2/HO-1 cascade.
-
Nrf2 Activation: Under conditions of oxidative stress, kaempferol can promote the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.
-
Nuclear Translocation: Once freed, Nrf2 translocates to the nucleus.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), which triggers the transcription of various protective genes, including Heme Oxygenase-1 (HO-1).
-
Cellular Protection: HO-1 is a potent antioxidant enzyme that helps protect cells against oxidative damage and inflammation.
Kaempferol glycosides like Kaempferol-3-O-β-d-glucuronate (K3G) have been shown to upregulate the Nrf2/HO-1 signaling cascade, thereby reducing intracellular Reactive Oxygen Species (ROS) and inhibiting inflammatory responses.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Mechanisms of Action: Kaempferol-3-glucorhamnoside vs. Quercetin
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals exploring the mechanistic nuances of two prominent flavonoids, Kaempferol-3-glucorhamnoside and Quercetin. This document provides a comprehensive overview of their anti-inflammatory and antioxidant properties, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Introduction
Flavonoids are a class of polyphenolic compounds widely distributed in plants, renowned for their diverse pharmacological activities. Among them, this compound and Quercetin have garnered significant attention for their potent anti-inflammatory and antioxidant effects. While structurally similar, their distinct glycosylation patterns can influence their bioavailability and molecular interactions, leading to different mechanisms of action. This guide provides an objective comparison of their activities, drawing upon available experimental evidence to inform future research and drug development endeavors.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and Quercetin. It is important to note that direct comparative studies on this compound and Quercetin are limited; therefore, some data is derived from studies on the aglycone form, kaempferol.
Table 1: Anti-Inflammatory Activity
| Compound | Model | Effect | Quantitative Data | Source(s) |
| This compound | Klebsiella pneumoniae-infected RAW macrophages | Inhibition of pro-inflammatory cytokine production | Suppressed expression of TNF-α, IL-6, and IL-1β | [1] |
| Kaempferol | Cytokine-stimulated human umbilical vein endothelial cells (HUVECs) | Inhibition of adhesion molecule expression | Stronger inhibition of VCAM-1, ICAM-1, and E-selectin compared to quercetin at 5-50 µM | [2][3] |
| Quercetin | Cytokine-stimulated HUVECs | Inhibition of iNOS and COX-2 protein levels | Stronger inhibition compared to kaempferol at 5-50 µM | [2][3] |
| Quercetin | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Inhibition of pro-inflammatory cytokine production | Reduced production of TNF-α, IL-6, and IL-1β | |
| Quercetin | Carrageenan-induced paw edema in rats | Reduction of inflammatory pain | Reduced IL-1β production |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 Value (mM) | Source(s) |
| Kaempferol | Hypochlorous acid scavenging | 0.0020 | |
| Kaempferol | Superoxide scavenging | 0.243 | |
| Quercetin | Hypochlorous acid scavenging | 0.0008 | |
| Quercetin | Superoxide scavenging | 0.025 |
Table 3: Enzyme Inhibition
| Compound | Enzyme | IC50 Value (µM) | Source(s) |
| Quercetin | Cyclin-Dependent Kinase 6 (CDK6) | 5.89 | |
| Quercetin | Cytochrome P450 3A4 (CYP3A4) | 13.14 | |
| Quercetin | Cytochrome P450 2C9 (CYP2C9) | 23.09 | |
| Quercetin | Xanthine Oxidase | 1.4 | |
| Quercetin | Tyrosinase | 44.38 |
Signaling Pathways
This compound and Quercetin exert their effects by modulating key signaling pathways involved in inflammation and cellular stress responses.
This compound
The primary mechanism of action for this compound involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Caption: this compound signaling pathway.
Quercetin
Quercetin demonstrates a broader spectrum of activity, modulating multiple signaling pathways. In addition to inhibiting the MAPK and NF-κB pathways, quercetin has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and interfere with the Wnt and JAK/STAT signaling cascades. This multi-targeted approach contributes to its potent anti-inflammatory and anti-proliferative effects.
Caption: Quercetin's multi-target signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant capacity of compounds.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Quercetin)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of the test compounds and the positive control in the same solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or positive control to the wells. For the blank, add 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Western Blot Analysis for NF-κB and PI3K/Akt Pathways
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW264.7 macrophages for NF-κB, or a relevant cancer cell line for PI3K/Akt) in 6-well plates.
-
Pre-treat cells with various concentrations of this compound or Quercetin for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB, or a growth factor for PI3K/Akt) for a defined period (e.g., 30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, p65, phospho-Akt, Akt, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
-
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for comparing the mechanisms of action of this compound and Quercetin.
Caption: Workflow for comparing the mechanisms of action.
Conclusion
Both this compound and Quercetin are potent flavonoids with significant anti-inflammatory and antioxidant properties. This compound appears to exert its effects primarily through the targeted inhibition of the MAPK and NF-κB pathways. In contrast, Quercetin demonstrates a more pleiotropic mechanism of action, impacting a wider array of signaling cascades, including the PI3K/Akt, Wnt, and JAK/STAT pathways, in addition to MAPK and NF-κB.
Direct comparative studies reveal that the aglycone kaempferol may be a more potent inhibitor of adhesion molecule expression, while quercetin shows stronger inhibition of iNOS and COX-2. Furthermore, quercetin exhibits superior radical scavenging activity in some assays. The broader inhibitory profile of quercetin may contribute to its wider range of reported biological activities. However, the specific glycosylation of this compound could influence its absorption, distribution, and metabolism, potentially leading to different in vivo efficacy and safety profiles.
Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to the well-characterized flavonoid, Quercetin. This guide provides a foundational framework for such investigations, offering standardized protocols and a summary of the current state of knowledge to aid in the design of future experiments.
References
- 1. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Kaempferol Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kaempferol and its glycoside derivatives, focusing on their structure-activity relationships (SAR). We delve into experimental data to elucidate how glycosylation impacts the biological efficacy of the kaempferol backbone across various therapeutic areas, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to support further research and development.
Structure-Activity Relationship: The Influence of Glycosylation
Kaempferol, a natural flavonoid aglycone, is abundant in a variety of plants, where it predominantly exists in its glycosidic forms.[1][2][3] The attachment of sugar moieties to the kaempferol structure significantly alters its physicochemical properties, such as polarity and molecular size, which in turn modulates its bioavailability and biological activity.[4]
A general observation across numerous studies is that the kaempferol aglycone often exhibits stronger biological activity compared to its glycosylated counterparts.[1] The presence of sugar units can hinder the interaction of the flavonoid with its molecular targets. Key structural features of kaempferol essential for its activity, such as the free hydroxyl groups, may be masked by glycosylation.
The position and nature of the sugar substituent are critical determinants of activity. For instance, glycosylation at the 3-hydroxyl position is common, and the type of sugar (e.g., glucose, rhamnose, rutinoside) can lead to varying degrees of bioactivity.
Comparative Biological Activities
The following sections summarize the quantitative data on the biological activities of kaempferol and its glycosides.
Antioxidant Activity
The antioxidant capacity of kaempferol glycosides is a widely studied area. The primary mechanism involves the donation of a hydrogen atom from their hydroxyl groups to scavenge free radicals.
Key Findings:
-
Kaempferol generally displays the highest free radical scavenging activity in DPPH and ABTS assays compared to its glycosides.
-
The presence of a sinapoyl group, as seen in certain kaempferol glycosides from Brassica juncea, can enhance antioxidant activity.
Table 1: Comparative Antioxidant Activity of Kaempferol and its Glycosides (IC50 values)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Peroxynitrite (ONOO⁻) Scavenging IC50 (µM) | Source |
| Kaempferol (Kae) | 47.93 | 0.337 | - | |
| Kaempferol-7-O-glucoside (Kae-7-O-glu) | > 100 | > 100 | - | |
| Kaempferol-3-O-rhamnoside (Kae-3-O-rha) | > 100 | > 100 | - | |
| Kaempferol-3-O-rutinoside (Kae-3-O-rut) | > 100 | > 100 | - | |
| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | 28.61 | - | 9.79 | |
| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | 36.93 | - | 11.40 | |
| Kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | No Activity | - | 32.00 |
Anticancer Activity
Kaempferol and its glycosides have demonstrated cytotoxic effects against various cancer cell lines. The aglycone, kaempferol, is often a more potent anticancer agent. The mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways involved in cancer progression.
Key Findings:
-
Kaempferol showed the highest antiproliferative effect on HepG2, CT26, and B16F1 cancer cell lines compared to its 3-O-rhamnoside, 7-O-glucoside, and 3-O-rutinoside derivatives.
-
The anticancer activity of kaempferol is linked to its ability to inhibit AKT phosphorylation and induce cleavage of caspases-3, -7, -9, and PARP.
Table 2: Comparative Anticancer Activity of Kaempferol and its Glycosides (IC50 values)
| Compound | Cell Line | IC50 (µM) | Source |
| Kaempferol (Kae) | HepG2 (Human Hepatoma) | 30.92 | |
| CT26 (Mouse Colon Cancer) | 88.02 | ||
| B16F1 (Mouse Melanoma) | 70.67 | ||
| Kaempferol-7-O-glucoside (Kae-7-O-glu) | HepG2 (Human Hepatoma) | > 100 | |
| Kaempferol-3-O-rhamnoside (Kae-3-O-rha) | HepG2 (Human Hepatoma) | > 100 | |
| Kaempferol-3-O-rutinoside (Kae-3-O-rut) | HepG2 (Human Hepatoma) | > 100 |
Anti-inflammatory Activity
Kaempferol and its glycosides can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.
Key Findings:
-
Kaempferol demonstrated the strongest inhibitory effect on concanavalin A-activated T cell proliferation and nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages.
-
Kaempferol-7-O-glucoside was the most active among the tested glycosides in inhibiting T cell proliferation.
-
The anti-inflammatory effects of kaempferol glycosides are mediated, in part, through the inhibition of NF-κB and STAT3 activation.
Table 3: Comparative Anti-inflammatory Activity of Kaempferol and its Glycosides
| Compound | Assay | Activity | Source |
| Kaempferol (Kae) | Inhibition of ConA-activated T cell proliferation (100 µM) | 86.7% inhibition at 48h | |
| Inhibition of NO production in LPS-induced RAW 264.7 cells | Significant inhibition | ||
| Kaempferol-7-O-glucoside (Kae-7-O-glu) | Inhibition of ConA-activated T cell proliferation (100 µM) | 51.12% inhibition at 48h |
Neuroprotective Activity
Kaempferol glycosides have shown promise in protecting against neuronal damage and neuroinflammation.
Key Findings:
-
Post-ischemic treatment with kaempferol glycosides significantly reduces neurological deficits, brain infarct volume, and neuron and axon injury in a rat model of transient focal stroke.
-
The neuroprotective mechanism involves the inhibition of STAT3 and NF-κB activation, leading to a reduction in pro-inflammatory mediators.
-
Kaempferol-3-O-β-d-glucuronate (K3G) exhibits antioxidant and anti-neuroinflammatory effects in LPS-stimulated BV2 microglial cells by upregulating the Nrf2/HO-1 signaling pathway and downregulating MAPKs.
Modulation of Signaling Pathways
The biological activities of kaempferol glycosides are underpinned by their ability to modulate key cellular signaling pathways.
Caption: Experimental workflow for SAR analysis of kaempferol glycosides.
Caption: Inhibition of pro-inflammatory signaling pathways by kaempferol glycosides.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by kaempferol glycosides.
Experimental Protocols
Detailed methodologies for key bioassays are provided below.
DPPH Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color with maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (Kaempferol and its glycosides)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure (Microplate Method):
-
Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol or ethanol. Store at 4°C in the dark.
-
DPPH Working Solution: Dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare fresh daily.
-
Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve each compound in methanol or ethanol. Prepare serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay:
-
Add 100 µL of various concentrations of the test compound solutions to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the blank, add 100 µL of solvent instead of the DPPH solution.
-
For the control, add 100 µL of solvent instead of the test compound solution.
-
-
Incubation and Measurement:
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay (MTT/MTS Assay)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
-
MTT Assay: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance is measured.
-
MTS Assay: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is reduced to a soluble formazan product, simplifying the procedure as no solubilization step is required.
Materials:
-
Cell culture medium
-
Cells of interest (e.g., cancer cell lines)
-
Test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight in an incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration ~0.45-0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells). % Viability = (A_sample / A_control) * 100
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from a dose-response curve.
-
Conclusion
The structure-activity relationship of kaempferol glycosides is a critical area of study for the development of new therapeutic agents. The available data consistently indicate that while glycosylation is a key feature of kaempferol in nature, the aglycone form often possesses superior biological activity. The position and type of sugar moiety are crucial in modulating this activity. This guide provides a comparative framework, supported by quantitative data and established experimental protocols, to aid researchers in the rational design and evaluation of novel kaempferol-based compounds for various health applications. Further research should focus on the metabolic fate of different kaempferol glycosides in vivo to better understand their bioavailability and ultimate therapeutic potential.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 4. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of Kaempferol-3-glucorhamnoside and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of the naturally occurring flavonoid, Kaempferol-3-glucorhamnoside, with that of standard anti-inflammatory drugs. This analysis is based on available preclinical data and aims to provide an objective overview for researchers and professionals in drug development.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory properties of this compound and standard non-steroidal anti-inflammatory drugs (NSAIDs) stem from their distinct interactions with cellular signaling pathways.
This compound primarily exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways .[1][2] These pathways are central to the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the production of key pro-inflammatory mediators.
In contrast, standard NSAIDs , such as ibuprofen and celecoxib, function primarily by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Comparative Efficacy: In Vitro and In Vivo Evidence
Direct comparative studies providing head-to-head quantitative data between this compound and standard anti-inflammatory drugs are limited. However, by collating data from various preclinical studies, we can draw inferences about their relative efficacy.
In Vitro Anti-inflammatory Activity
In vitro studies using cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, have demonstrated the potent anti-inflammatory effects of this compound. It has been shown to effectively suppress the expression of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) , as well as Prostaglandin E2 (PGE2) .[1][2] While specific IC50 values for this compound are not consistently reported across studies, the qualitative evidence for its potent anti-inflammatory activity is strong.
For comparison, the IC50 values for standard NSAIDs in inhibiting COX enzymes are well-documented.
| Drug | Target | IC50 (µM) |
| Ibuprofen | COX-1 | 13 |
| COX-2 | 370 | |
| Celecoxib | COX-1 | >100 |
| COX-2 | 0.04 |
Note: Lower IC50 values indicate higher potency.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. Administration of this compound has been shown to ameliorate lung edema in mice challenged with Klebsiella pneumoniae.[1]
Data from studies on standard anti-inflammatory drugs in the carrageenan-induced paw edema model provide a benchmark for comparison.
| Drug | Dose | Route of Administration | Paw Edema Inhibition (%) | Time Point |
| Indomethacin | 10 mg/kg | Oral | 46.87 | 2 hours |
| 65.71 | 3 hours | |||
| Celecoxib | 10 mg/kg | Oral | ~84 | 3 hours |
| Dexamethasone | 1 µg | Local pre-injection | >60 | 3 hours |
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is a standard method for evaluating the in vitro anti-inflammatory effects of compounds.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or a standard drug (e.g., dexamethasone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available ELISA kits.
-
PGE2 Production: The concentration of PGE2 in the culture supernatant is measured by ELISA.
-
Gene and Protein Expression: The expression levels of iNOS, COX-2, and pro-inflammatory cytokines can be analyzed by RT-PCR and Western blotting, respectively.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic model for assessing acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Treatment: Animals are orally or intraperitoneally administered with this compound, a standard drug (e.g., indomethacin, celecoxib), or vehicle one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes described, the following diagrams are provided.
Caption: Comparative signaling pathways of this compound and standard NSAIDs.
Caption: General workflow for the in vitro anti-inflammatory assay.
Caption: General workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
References
Correlation of In Vitro and In Vivo Activity of Kaempferol-3-Glucorhamnoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Kaempferol-3-glucorhamnoside, a flavonoid with demonstrated anti-inflammatory and antioxidant properties.[1][2][3][4] The following sections present supporting experimental data, detailed methodologies, and visual representations of its mechanism of action to facilitate further research and development.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data from key studies, highlighting the consistent anti-inflammatory and antioxidant effects of this compound across both cellular and animal models.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration of this compound | Result | Reference |
| RAW 264.7 Macrophages | Klebsiella pneumoniae | TNF-α Production | Not Specified | Significant Inhibition | [1] |
| RAW 264.7 Macrophages | Klebsiella pneumoniae | IL-6 Production | Not Specified | Significant Inhibition | |
| RAW 264.7 Macrophages | Klebsiella pneumoniae | IL-1β Production | Not Specified | Significant Inhibition | |
| RAW 264.7 Macrophages | Klebsiella pneumoniae | PGE2 Production | Not Specified | Significant Inhibition | |
| RAW 264.7 Macrophages | Klebsiella pneumoniae | ROS Levels | Not Specified | Significant Decrease | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IκB Phosphorylation | Not Specified | Inhibition | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | p65 Nuclear Translocation | Not Specified | Reduction | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | MAPK Phosphorylation | Not Specified | Inhibition | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 25 and 50 µM | Inhibition | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | IL-6 Production | 25 and 50 µM | Inhibition | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | TNF-α Production | 25 and 50 µM | Inhibition | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | iNOS Expression | 25 and 50 µM | Downregulation | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | COX-2 Expression | 25 and 50 µM | Downregulation | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | ROS Levels | 25 and 50 µM | Attenuation |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Challenge | Parameter Measured | Dosage of this compound | Result | Reference |
| Balb/c Mice | Klebsiella pneumoniae Infection | TNF-α Expression in Lung | Not Specified | Significant Suppression | |
| Balb/c Mice | Klebsiella pneumoniae Infection | IL-6 Expression in Lung | Not Specified | Significant Suppression | |
| Balb/c Mice | Klebsiella pneumoniae Infection | IL-1β Expression in Lung | Not Specified | Significant Suppression | |
| Balb/c Mice | Klebsiella pneumoniae Infection | PGE2 Expression in Lung | Not Specified | Significant Suppression | |
| Balb/c Mice | Klebsiella pneumoniae Infection | Lung Edema | Not Specified | Amelioration | |
| Balb/c Mice | Klebsiella pneumoniae Infection | ROS Levels in Lung | Not Specified | Significant Decrease | |
| Balb/c Mice | Klebsiella pneumoniae Infection | NF-κB Phosphorylation in Lung | Not Specified | Suppression | |
| Balb/c Mice | Klebsiella pneumoniae Infection | MAP Kinase Phosphorylation in Lung | Not Specified | Suppression | |
| Mice | Carrageenan-induced Paw Edema | Paw Edema | Not Specified | Reduction in a dose-dependent manner |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the MAPK and NF-κB signaling pathways. These pathways are crucial regulators of inflammatory responses.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Kaempferol-3-glucorhamnoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Kaempferol-3-glucorhamnoside: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for the accurate quantification of this bioactive flavonoid glycoside in various matrices, ensuring reliability and reproducibility of experimental data. This document summarizes key performance parameters from validated methods, offers detailed experimental protocols, and visualizes a key signaling pathway and a general analytical workflow.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the key validation parameters for HPLC, UPLC-MS/MS, and HPTLC methods for the quantification of kaempferol and its glycosides. While a direct cross-validation study for this compound is not available in a single reference, this compilation from various validated methods provides a strong basis for comparison.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Kaempferol and its Glycosides
| Validation Parameter | Result | Reference |
| Linearity (Concentration Range) | 10-60 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.9989 | [1] |
| Precision (%RSD, Intra-day & Inter-day) | < 2% | [1] |
| Accuracy (Recovery %) | 99.96% - 100.17% | [1] |
| Limit of Detection (LOD) | Not Reported | [1] |
| Limit of Quantification (LOQ) | Not Reported |
Table 2: Comparison of UPLC-MS/MS Method Validation Parameters for Kaempferol Glycosides
| Validation Parameter | Result | Reference |
| Linearity (Concentration Range) | 1.48 - 74,000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Precision (%RSD, Intra-day & Inter-day) | 4.6 - 10.4% | |
| Accuracy (Recovery %) | 92.7 - 107.3% | |
| Limit of Detection (LOD) | 0.36 ng/mL | |
| Limit of Quantification (LOQ) | 1.25 ng/mL |
Table 3: Comparison of HPTLC Method Validation Parameters for Kaempferol
| Validation Parameter | Result | Reference |
| Linearity (Concentration Range) | 100-600 ng/spot | |
| Correlation Coefficient (r²) | 0.99834 | |
| Precision (%RSD, Intra-day & Inter-day) | 2.422% (Intra-day), 2.522% (Inter-day) | |
| Accuracy (Recovery %) | 95.57% | |
| Limit of Detection (LOD) | 100 ng/spot | |
| Limit of Quantification (LOQ) | 300 ng/spot |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound and related compounds using HPLC, UPLC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of flavonoids.
-
Instrumentation : A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% formic acid). A common mobile phase is Acetonitrile: Water with 0.1% formic acid (50:50, v/v) with isocratic elution.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at the maximum absorbance wavelength for this compound (around 265 nm or 350 nm).
-
Quantification : A calibration curve is generated by plotting the peak area of standard solutions of this compound against their known concentrations. The concentration in the sample is then determined from this curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers higher sensitivity and selectivity compared to HPLC-UV.
-
Instrumentation : A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A sub-2 µm particle size column, such as an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase : A gradient elution is typically used with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).
-
Flow Rate : A typical flow rate is around 0.4 mL/min.
-
Ionization : Electrospray ionization (ESI) is commonly used for flavonoids, often in the negative ion mode.
-
Detection : Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte.
-
Quantification : An internal standard is often used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples.
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application : Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase : A common mobile phase for kaempferol and related flavonoids is a mixture of Toluene: Ethyl acetate: Formic acid (e.g., 6:4:1 v/v/v).
-
Development : The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection : Densitometric scanning is performed at the wavelength of maximum absorbance for the analyte (e.g., 254 nm).
-
Quantification : A calibration curve is prepared by plotting the peak area of the standards against their concentrations. The amount of the analyte in the sample is then calculated from this curve.
Mandatory Visualization
The following diagrams illustrate the anti-inflammatory signaling pathway of this compound and a general workflow for its analytical determination.
References
A Comparative Guide to the Interaction of Kaempferol-3-glucorhamnoside and Other Flavonoids with Key Inflammatory Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kaempferol-3-glucorhamnoside
This compound is a flavonoid glycoside that has demonstrated potent anti-inflammatory and antioxidant properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3] These pathways are critical regulators of the inflammatory response, and their dysregulation is implicated in numerous chronic diseases. This compound has been shown to suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), by inhibiting the phosphorylation of key signaling proteins within these cascades.[3]
Comparative Analysis of Cellular Effects
While specific IC50 values for the direct enzymatic inhibition of protein targets by this compound are not currently available, we can compare its cellular effects with those of other flavonoids that also target the MAPK and NF-κB pathways. Luteolin and Quercetin are two such flavonoids that have been extensively studied for their anti-inflammatory and anti-proliferative activities. The following table summarizes the available IC50 values for these compounds in various cell-based assays. It is important to note that these values represent the concentration required to inhibit a cellular process by 50% and are not direct measures of binding affinity to a specific protein.
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| Luteolin | Cell Viability | THP-1 | 49 µM (48h) | |
| Cell Proliferation | HeLa | 20 µM (48h) | ||
| Cell Proliferation | HL-60 | 12.5 µM | ||
| Cell Proliferation | A431 | 19 µM | ||
| PI3K Inhibition (in vitro) | - | 8 µM | ||
| Quercetin | Cell Growth Inhibition | HL-60 | ~7.7 µM (96h) | |
| Cytosolic PKC Inhibition (in vitro) | HL-60 | ~30.9 µM | ||
| Membrane TPK Inhibition (in vitro) | HL-60 | ~20.1 µM |
Signaling Pathway Interactions
This compound, Luteolin, and Quercetin all exert their anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. The following diagrams illustrate the key protein targets within these pathways that are affected by these flavonoids.
"Stimuli (LPS, Cytokines)" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Receptor" [shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "MEKK" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MKK3/6" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "p38 MAPK" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transcription Factors (ATF2, CREB)" [shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammatory Response" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Luteolin" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quercetin" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Stimuli (LPS, Cytokines)" -> "Receptor"; "Receptor" -> "MEKK"; "MEKK" -> "MKK3/6"; "MKK3/6" -> "p38 MAPK"; "p38 MAPK" -> "Transcription Factors (ATF2, CREB)"; "Transcription Factors (ATF2, CREB)" -> "Inflammatory Response";
"this compound" -> "p38 MAPK" [label="Inhibits Phosphorylation", fontcolor="#34A853", fontsize=8, style=dashed]; "Luteolin" -> "p38 MAPK" [label="Inhibits Phosphorylation", fontcolor="#34A853", fontsize=8, style=dashed]; "Quercetin" -> "p38 MAPK" [label="Inhibits Phosphorylation", fontcolor="#34A853", fontsize=8, style=dashed]; }
Caption: Inhibition of the p38 MAPK signaling pathway by flavonoids."Stimuli (LPS, TNF-α)" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Receptor" [shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "IKK Complex (IKKα, IKKβ, IKKγ)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IκBα" [fillcolor="#FBBC05", fontcolor="#202124"]; "NF-κB (p65/p50)" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleus" [shape=cylinder, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "Gene Transcription" [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; "Pro-inflammatory Mediators" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Luteolin" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quercetin" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Stimuli (LPS, TNF-α)" -> "Receptor"; "Receptor" -> "IKK Complex (IKKα, IKKβ, IKKγ)"; "IKK Complex (IKKα, IKKβ, IKKγ)" -> "IκBα" [label="Phosphorylates", fontcolor="#EA4335", fontsize=8]; "IκBα" -> "NF-κB (p65/p50)" [label="Releases", fontcolor="#202124", fontsize=8, style=dashed]; "NF-κB (p65/p50)" -> "Nucleus" [label="Translocates to", fontcolor="#202124", fontsize=8]; "Nucleus" -> "Gene Transcription"; "Gene Transcription" -> "Pro-inflammatory Mediators";
"this compound" -> "IKK Complex (IKKα, IKKβ, IKKγ)" [label="Inhibits", fontcolor="#34A853", fontsize=8, style=dashed]; "Luteolin" -> "IKK Complex (IKKα, IKKβ, IKKγ)" [label="Inhibits", fontcolor="#34A853", fontsize=8, style=dashed]; "Quercetin" -> "IKK Complex (IKKα, IKKβ, IKKγ)" [label="Inhibits", fontcolor="#34A853", fontsize=8, style=dashed]; }
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.Experimental Protocols
To facilitate further research into the direct interaction of this compound with its protein targets, detailed protocols for key enzymatic and binding assays are provided below.
p38α MAPK Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of p38α MAPK.
Materials:
-
Recombinant human p38α MAPK (active)
-
MAPKAP-K2 (substrate)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add a solution of p38α MAPK and MAPKAP-K2 to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
IKKβ Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IKKβ.
Materials:
-
Recombinant human IKKβ (active)
-
IκBα peptide substrate (biotinylated)
-
ATP
-
Assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Test compound (this compound)
-
HTScan® IKKβ Kinase Assay Kit (Cell Signaling Technology) or similar detection system
-
Streptavidin-coated plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the wells of a streptavidin-coated plate.
-
Add a solution of IKKβ and biotinylated IκBα peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a chemiluminescent HRP substrate and measure the luminescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant human p38α MAPK or IKKβ
-
Running buffer (e.g., HBS-EP+)
-
Test compound (this compound)
Procedure:
-
Immobilize the target protein (p38α MAPK or IKKβ) onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the test compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation of the compound.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgram data using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of inflammatory signaling pathways. While current evidence is based on cellular assays, further investigation into its direct interaction with specific protein targets is warranted. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the binding affinity and inhibitory potency of this compound against key kinases in the MAPK and NF-κB pathways. Such data will be invaluable for understanding its precise mechanism of action and for its further development as a potential therapeutic agent. A direct comparison of the enzymatic inhibitory activities of this compound, Luteolin, and Quercetin would provide a more definitive assessment of their relative potencies and guide future drug discovery efforts.
References
Kaempferol-3-glucorhamnoside: A Comparative Analysis of its Inhibitory Effects on MAPK and NF-κB Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kaempferol-3-glucorhamnoside's effects on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, crucial regulators of inflammation. This document summarizes available experimental data, offers detailed experimental protocols for key assays, and visualizes the signaling cascades and experimental workflows.
Executive Summary
This compound, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties by inhibiting the MAPK and NF-κB signaling pathways.[1][2][3][4] In vitro and in vivo studies have shown its ability to suppress the phosphorylation of key proteins in these cascades, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.[1] This positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.
Comparative Data on Pathway Inhibition
While direct comparative studies with a broad range of inhibitors are limited, the available data indicates that this compound effectively modulates inflammatory responses. The following tables summarize the observed effects and provide a framework for comparison with other compounds.
Table 1: Effect of this compound on Key Inflammatory Mediators
| Target Mediator | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| TNF-α | RAW 264.7 macrophages | Lipopolysaccharide (LPS) induced | Significant reduction in expression | |
| IL-6 | RAW 264.7 macrophages | LPS-induced | Significant reduction in expression | |
| IL-1β | RAW 264.7 macrophages | LPS-induced | Significant reduction in expression | |
| p-p38 MAPK | BV2 microglial cells | LPS-induced | Strong inhibition of phosphorylation | |
| p-ERK | BV2 microglial cells | LPS-induced | Inhibition of phosphorylation | |
| p-JNK | BV2 microglial cells | LPS-induced | Inhibition of phosphorylation | |
| NF-κB (p65) | RAW 264.7 macrophages | LPS-induced | Inhibition of phosphorylation and nuclear translocation | |
| IκBα | RAW 264.7 macrophages | LPS-induced | Inhibition of phosphorylation |
Table 2: Comparison of Anti-Inflammatory Activity with Related Flavonoids
| Compound | Key Findings | Reference |
| This compound | Potent inhibitor of MAPK and NF-κB phosphorylation. | |
| Kaempferol (aglycone) | Inhibits NF-κB and AP-1 activation, with a stronger effect on adhesion molecule expression but weaker inhibition of iNOS and COX-2 compared to Quercetin. | |
| Quercetin | Stronger inhibitor of iNOS and COX-2 protein levels and a more potent inhibitor of NF-κB and AP-1 binding activity at higher concentrations compared to Kaempferol. | |
| Kaempferol-3-O-sophoroside | Suppresses the production of TNF-α and the activation of NF-κB. | |
| Kaempferol-3-O-β-d-glucuronate | Exhibits anti-inflammatory effects by inhibiting pro-inflammatory mediators and NF-κB phosphorylation. |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention of this compound within the MAPK and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Kaempferol-3-O-glucorhamnoside | NF-κB | p38 MAPK | TargetMol [targetmol.com]
- 3. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Aglycone Advantage: A Comparative Toxicological Profile of Kaempferol and Its Glycosides
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of bioactive compounds is paramount. This guide provides a comprehensive comparison of the toxicological data for the flavonoid kaempferol and its glycosidic forms, offering insights into their relative safety and mechanisms of action. The evidence presented suggests that while both forms exhibit a range of biological activities, the aglycone, kaempferol, demonstrates a more pronounced cytotoxic and anti-inflammatory profile in vitro.
In Vitro Cytotoxicity: Kaempferol Shows Greater Potency
In vitro studies consistently demonstrate that kaempferol (the aglycone) exhibits stronger cytotoxic and antiproliferative effects against various cancer cell lines compared to its glycoside derivatives. This difference in potency is likely attributable to the structural variations, where the presence of sugar moieties in glycosides can influence cellular uptake and interaction with molecular targets.
A key study directly compared the antiproliferative effects of kaempferol and three of its glycosides—kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside—on human hepatoma (HepG2), mouse colon cancer (CT26), and mouse melanoma (B16F1) cell lines. The results, summarized in the table below, clearly indicate that kaempferol possesses significantly lower IC50 values, signifying greater potency.
| Compound | HepG2 (IC50 in µM) | CT26 (IC50 in µM) | B16F1 (IC50 in µM) |
| Kaempferol | 30.92 | 88.02 | 70.67 |
| Kaempferol-7-O-glucoside | >100 | >100 | >100 |
| Kaempferol-3-O-rhamnoside | >100 | >100 | >100 |
| Kaempferol-3-O-rutinoside | >100 | >100 | >100 |
Table 1: Comparative IC50 values of kaempferol and its glycosides on different cancer cell lines after 24 hours of incubation[1].
Further studies on human promyelocytic leukemia (HL-60) cells have shown that while kaempferol enhances the cytotoxic effect of the anticancer drug etoposide, its glycoside derivatives do not exhibit the same synergistic activity[2]. This suggests that the aglycone form is more readily able to modulate cellular pathways involved in drug sensitivity.
In Vivo Toxicity: High Doses Reveal Low Toxicity for Both Forms
A 13-week subchronic toxicity study in Sprague-Dawley rats was conducted on a kaempferol aglycone-rich food product derived from enzyme-treated horseradish leaves. The study established a No-Observed-Adverse-Effect Level (NOAEL) for both male and female rats at 2000 mg/kg/day, which was the highest dose tested[3][4][5]. No toxic changes were observed at this dose.
For a kaempferol derivative, the LD50 value in Wistar rats was found to be more than 5000 mg/kg body weight. Another study determined the intraperitoneal median lethal dose (LD50) of a methanol leaf extract of Faidherbia albida, from which kaempferol was isolated, to be 3807.8 mg/kg in alloxan-induced diabetic rats.
| Compound/Product | Animal Model | Route of Administration | Toxicity Endpoint | Value |
| Kaempferol aglycone-rich product | Rat | Oral (gavage) | NOAEL (13-week) | 2000 mg/kg/day |
| Kaempferol derivative | Rat | Oral | LD50 | >5000 mg/kg |
| Methanol leaf extract containing kaempferol | Rat | Intraperitoneal | LD50 | 3807.8 mg/kg |
Table 2: In vivo toxicity data for kaempferol and its derivatives.
Genotoxicity Profile: Mixed Results In Vitro, Negative In Vivo
The genotoxic potential of kaempferol and its glycosides has been evaluated in several studies, with some conflicting results in in vitro assays, while in vivo tests have generally shown a lack of genotoxicity.
In the bacterial reverse mutation assay (Ames test), a kaempferol aglycone-rich product showed positive results in some Salmonella typhimurium strains, both with and without metabolic activation. This is a common finding for many flavonoids. Kaempferol itself has also been reported to be mutagenic in the Ames test, particularly in the presence of a metabolic activation system (S9 mix).
However, in vivo genotoxicity studies have not replicated these findings. The kaempferol aglycone-rich product did not increase the frequency of micronucleated polychromatic erythrocytes in male Sprague-Dawley rats when administered orally at doses up to 4000 mg/kg for two consecutive days. Similarly, other in vivo studies have indicated that kaempferol-rich extracts were not mutagenic in animal models. Kaempferol was also found to be clastogenic in the in vivo micronucleus test in mice.
| Assay | Test Substance | Result |
| Ames Test (in vitro) | Kaempferol aglycone-rich product | Positive in some S. typhimurium strains |
| Ames Test (in vitro) | Kaempferol | Mutagenic in the presence of S9 mix |
| Micronucleus Test (in vivo) | Kaempferol aglycone-rich product | Negative in rats up to 4000 mg/kg |
| Micronucleus Test (in vivo) | Kaempferol | Positive for clastogenicity in mice |
Table 3: Genotoxicity data for kaempferol and its derivatives.
Signaling Pathways in Kaempferol-Mediated Effects
Kaempferol exerts its biological and toxicological effects through the modulation of various cellular signaling pathways. Its anticancer properties are often attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress inflammation and angiogenesis.
Caption: Kaempferol's modulation of key signaling pathways.
Kaempferol has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. It can also activate the MAPK/ERK pathway, leading to apoptosis in cancer cells. Furthermore, kaempferol can suppress the pro-inflammatory NF-κB signaling pathway and activate the Nrf2 antioxidant response pathway, contributing to its anti-inflammatory and protective effects.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 3 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of kaempferol or its glycosides for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Caption: A simplified workflow for the MTT cytotoxicity assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
-
Strain Selection: Salmonella typhimurium strains (e.g., TA98, TA100, TA102) that are auxotrophic for histidine are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (kaempferol or its glycosides) in the presence of a small amount of histidine.
-
Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Micronucleus Test
The in vivo micronucleus test is used to detect the damage induced by a test substance to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals.
-
Animal Dosing: Typically, mice or rats are administered the test substance (e.g., kaempferol or its glycosides) via an appropriate route (e.g., oral gavage) at three or more dose levels. A vehicle control and a positive control are also included.
-
Treatment Schedule: The animals are usually dosed once or twice.
-
Sample Collection: At an appropriate time after the last dose (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is extracted from the femur.
-
Slide Preparation: The bone marrow cells are flushed, centrifuged, and smeared onto glass slides.
-
Staining: The slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs) among a certain number of PCEs (e.g., 2000 per animal). An increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates clastogenic or aneugenic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Kaempferol Suppresses Carbon Tetrachloride-Induced Liver Damage in Rats via the MAPKs/NF-κB and AMPK/Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. www2.e-kenkyu.com [www2.e-kenkyu.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Kaempferol-3-glucorhamnoside: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Kaempferol-3-glucorhamnoside, a flavonoid glycoside used in various research applications. While specific regulations may vary, the following protocol outlines the best practices for managing this compound as chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program. The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as chemical waste.
-
Do not mix this waste with general laboratory trash or dispose of it down the drain.[4][5]
-
Segregate waste streams. Keep solid waste separate from liquid waste. If the compound is dissolved in a solvent, do not mix it with incompatible solvent waste streams.
-
-
Preparing the Waste Container :
-
Select a designated, compatible, and leak-proof container for chemical waste.
-
The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policy.
-
Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.
-
-
Labeling the Waste Container :
-
On the hazardous waste tag, clearly write the full chemical name: "this compound".
-
If it is a solution, list all constituents, including solvents, with their approximate concentrations or percentages.
-
Indicate any known hazards. While specific hazard data for this compound is limited, related compounds can be irritants or toxic. It is prudent to handle it with care.
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area, such as a fume hood or a designated cabinet for chemical waste.
-
It is good practice to use secondary containment (e.g., a larger, chemical-resistant bin) to prevent the spread of potential spills.
-
-
Arranging for Final Disposal :
-
Once the waste container is full or ready for pickup, follow your institution's procedures to request a waste collection by the EHS department or a licensed hazardous waste disposal company.
-
These specialized services will ensure the waste is disposed of in compliance with all federal, state, and local regulations, likely through methods such as incineration.
-
Quantitative Data Summary
While no specific quantitative disposal limits were found for this compound, the following table summarizes key physical and chemical properties relevant to its handling and safety.
| Property | Value | Source |
| Molecular Formula | C27H30O15 | PubChem |
| Molecular Weight | 594.5 g/mol | PubChem |
| Physical Description | Solid | HMDB |
| Melting Point | 197 - 200 °C | HMDB |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
